SCD1 inhibitor-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-N-(1-methylpyrazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c1-11-15(16(26)22-14-6-7-24(2)23-14)21-10-25(11)9-12-4-3-5-13(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTKICDSXNUMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of SCD1 Inhibition: A Technical Guide for Drug Development Professionals
Abstract
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical metabolic checkpoint in a multitude of pathologies, most notably in oncology. As the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), SCD1 plays a pivotal role in maintaining cellular membrane integrity, regulating signaling pathways, and supporting cell proliferation.[1][2] Its inhibition disrupts this delicate lipid balance, leading to a cascade of events that culminate in cellular stress and apoptosis, rendering it a promising target for therapeutic intervention. This in-depth technical guide delineates the core mechanism of action of SCD1 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the downstream cellular consequences, key signaling pathways involved, and detailed experimental protocols for their evaluation.
Introduction to Stearoyl-CoA Desaturase 1 (SCD1)
SCD1 is an integral membrane protein localized in the endoplasmic reticulum (ER).[1] It catalyzes the introduction of a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[2] These MUFAs are essential components of phospholipids, triglycerides, cholesterol esters, and other complex lipids.[2] The ratio of SFAs to MUFAs is crucial for maintaining the fluidity of cellular membranes, which in turn influences a variety of cellular processes, including signal transduction and membrane trafficking.[1]
Numerous studies have demonstrated the overexpression of SCD1 in a wide range of cancers, including liver, prostate, lung, and colorectal cancer.[3] This elevated expression is often correlated with increased tumor aggressiveness and poor patient prognosis.[4] Cancer cells exhibit a heightened dependence on de novo lipogenesis to support rapid proliferation and membrane synthesis, making them particularly vulnerable to the disruption of this pathway.[1]
Core Mechanism of Action of SCD1 Inhibitors
The primary mechanism of action of SCD1 inhibitors is the competitive or non-competitive binding to the SCD1 enzyme, which blocks its catalytic activity.[1][5] This inhibition prevents the desaturation of SFAs into MUFAs, leading to a significant shift in the cellular lipid profile characterized by:
-
Accumulation of Saturated Fatty Acids (SFAs): The blockage of SCD1 activity leads to a buildup of its substrates, primarily stearate and palmitate.[1]
-
Depletion of Monounsaturated Fatty Acids (MUFAs): The reduced synthesis of oleate and palmitoleate results in a deficiency of these crucial fatty acids.[1]
This altered SFA/MUFA ratio is the linchpin of the anti-cancer effects of SCD1 inhibitors and triggers a multi-pronged assault on cancer cell viability.
Downstream Cellular Effects of SCD1 Inhibition
The imbalance in cellular fatty acid composition induced by SCD1 inhibitors instigates a series of detrimental downstream effects:
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of SFAs and alterations in membrane lipid composition can disrupt the function of the endoplasmic reticulum, leading to ER stress.[1] This stress activates the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress, as induced by potent SCD1 inhibition, can switch the UPR from a pro-survival to a pro-apoptotic response.[6]
Induction of Apoptosis
SCD1 inhibition promotes apoptosis through multiple mechanisms. The induction of chronic ER stress is a major contributor to apoptotic cell death.[4] Furthermore, the accumulation of SFAs can lead to the formation of pro-apoptotic ceramides.[7][8] SCD1 inhibition has also been shown to affect the levels of cardiolipin, a mitochondrial membrane lipid, which can promote the release of cytochrome c and trigger the intrinsic apoptotic pathway.[7]
Inhibition of Cell Proliferation and Cell Cycle Arrest
By depriving cancer cells of the MUFAs necessary for new membrane synthesis, SCD1 inhibitors effectively halt cell proliferation.[9] This is often accompanied by a cell cycle arrest, typically at the G0/G1 phase.[9]
Alteration of Membrane Fluidity and Signaling
The decrease in MUFA content and increase in SFA content lead to more rigid and less fluid cellular membranes.[1] This can impair the function of membrane-bound receptors and signaling proteins, thereby disrupting critical pro-survival and proliferative signaling pathways.[1]
Key Signaling Pathways Modulated by SCD1 Inhibition
SCD1 activity is intricately linked to several oncogenic signaling pathways. Its inhibition can therefore lead to the downregulation of these pathways, contributing to the overall anti-tumor effect.
-
PI3K/Akt/mTOR Pathway: This central signaling axis, which governs cell growth, proliferation, and survival, is often suppressed by SCD1 inhibition.[10] The altered membrane lipid composition can interfere with the localization and activation of key components of this pathway, such as Akt.
-
Wnt/β-catenin Signaling: SCD1 has been shown to be a positive regulator of the Wnt/β-catenin pathway, which is crucial for cancer stem cell maintenance.[6][8] Inhibition of SCD1 can lead to the inactivation of β-catenin and the downregulation of its target genes.[7][8]
-
EGFR Signaling: In some cancer types, SCD1 inhibition has been demonstrated to block the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), thereby impairing downstream signaling through the AKT/mTOR and ERK pathways.
-
NF-κB Signaling: SCD1 inhibition can lead to the activation of the NF-κB signaling pathway, which, in the context of increased cellular stress, can contribute to pro-apoptotic signaling.[8]
-
AMPK Signaling: Inhibition of SCD1 can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[11] Activated AMPK can phosphorylate and inactivate Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis, further disrupting lipid metabolism.[11]
Quantitative Data on SCD1 Inhibitors
The following tables summarize key quantitative data for various SCD1 inhibitors from preclinical studies.
Table 1: In Vitro Efficacy of SCD1 Inhibitors
| Inhibitor | Cancer Cell Line | Assay | IC50 / EC50 | Reference |
| SSI-4 | Cholangiocarcinoma (CCA) | Cell Proliferation | 1-40 nM | [12] |
| A939572 | Clear Cell Renal Cell Carcinoma (ccRCC) | Cell Proliferation | Dose-dependent inhibition | [13] |
| BZ36 | Prostate Cancer (LNCaP, C4-2) | Cell Proliferation | Dose-dependent inhibition | [9] |
| Sterculate | HepG2 | SCD1 Activity | 247 nM | [14] |
Table 2: In Vivo Efficacy of SCD1 Inhibitors
| Inhibitor | Cancer Model | Dosage | Effect | Reference |
| SSI-4 | Hepatocellular Carcinoma (HCC) Xenograft | Not Specified | Reduced tumor growth, enhanced sorafenib toxicity | [6] |
| A939572 | Gastric & Colorectal Cancer Xenografts | Not Specified | Significantly reduced tumor volume | [3] |
| BZ36 | Prostate Cancer Xenograft | Not Specified | Slowed tumor growth | [3] |
| SCD1 Inhibitor | HCT116 Xenograft | 160 mg/kg, twice daily | Slowed tumor growth | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of SCD1 inhibitors.
SCD1 Activity Assay
This assay measures the enzymatic activity of SCD1 by quantifying the conversion of a labeled saturated fatty acid to its monounsaturated counterpart.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
SCD1 inhibitor
-
[¹⁴C]-labeled palmitic acid or deuterium-labeled stearic acid
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SCD1 inhibitor or vehicle control for a predetermined time.
-
Add the labeled fatty acid substrate to the culture medium and incubate for 4-6 hours.[9][14]
-
After incubation, wash the cells with PBS and harvest them.
-
Extract the total cellular lipids using a suitable solvent system (e.g., Folch method).[14]
-
Separate the fatty acid methyl esters (FAMEs) by TLC or analyze the lipid extract by LC-MS to quantify the labeled saturated and monounsaturated fatty acids.[9][14]
-
Calculate SCD1 activity as the ratio of the labeled monounsaturated fatty acid to the labeled saturated fatty acid.[9]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of SCD1 inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
SCD1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the SCD1 inhibitor for 24, 48, or 72 hours.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][16]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
SCD1 inhibitor
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with the SCD1 inhibitor at the desired concentration and for the appropriate duration to induce apoptosis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2]
-
Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Lipid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is used to determine the fatty acid composition of cells treated with an SCD1 inhibitor.
Materials:
-
Cell pellets from control and inhibitor-treated cells
-
Internal standard (e.g., C17:0)
-
Methanol, chloroform, and other organic solvents
-
Reagents for transmethylation to form fatty acid methyl esters (FAMEs) (e.g., boron trifluoride-methanol)
-
GC-MS system
Protocol:
-
Homogenize cell pellets in a suitable buffer.
-
Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.[8]
-
Add a known amount of an internal standard to the lipid extract for quantification.
-
Convert the fatty acids in the lipid extract to volatile FAMEs by incubation with a methylating agent.[10]
-
Extract the FAMEs with an organic solvent like hexane.[10]
-
Inject the FAMEs into the GC-MS system.
-
Separate the FAMEs based on their boiling points and retention times on the GC column.
-
Identify and quantify the individual fatty acids based on their mass spectra and comparison to known standards.
-
Calculate the ratio of SFAs to MUFAs.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by SCD1 inhibition.
Materials:
-
Protein lysates from control and inhibitor-treated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, total Akt, p-GSK3β, total GSK3β, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. kumc.edu [kumc.edu]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. 4.8. Lipid Extraction and Gas Chromatography Mass Spectrometry (GC-MS) Analysis [bio-protocol.org]
- 9. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. montanamolecular.com [montanamolecular.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. genscript.com [genscript.com]
The Discovery and Synthesis of SCD1 Inhibitor-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Its upregulation is implicated in numerous pathologies, including metabolic diseases and various cancers, making it a compelling target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of SCD1 inhibitor-4, also known as SSI-4, a potent and selective inhibitor of SCD1. This document details the computational discovery process, summarizes key quantitative data, outlines experimental methodologies for its evaluation, and visualizes its impact on critical cellular signaling pathways.
Discovery of this compound (SSI-4)
This compound (SSI-4) was identified through an innovative computational-based drug discovery strategy. This approach circumvented the limitations of traditional high-throughput screening by employing a "bottom-up" design platform. The process involved scaffold-hopping generation from known SCD1 inhibitors, followed by Quantitative Structure-Activity Relationship (QSAR) pharmacophore shape matching. This in silico modeling strategy allowed for the rational design of novel small molecules with high predicted affinity for the SCD1 enzyme. SSI-4 emerged from this process as a lead compound with potent anti-tumor activity and a favorable pharmacokinetic profile.
Workflow for the Discovery of SSI-4:
Caption: Computational drug discovery workflow for SSI-4.
Chemical Synthesis of this compound (SSI-4)
The exact, detailed synthesis protocol for this compound (SSI-4), with the chemical name 2-(4-(2-chlorophenoxy)piperidine-1-carboxamido)-N-methylisonicotinamide, is not publicly available. However, a representative synthesis can be proposed based on established methods for the synthesis of similar piperidine carboxamide and N-methylnicotinamide derivatives.
The synthesis would likely involve a multi-step process:
-
Synthesis of the 4-(2-chlorophenoxy)piperidine intermediate: This can be achieved through various methods, such as the reaction of a suitable piperidine precursor with 2-chlorophenol.
-
Synthesis of the N-methylisonicotinamide moiety: This involves the amidation of isonicotinic acid with methylamine.
-
Coupling of the two intermediates: The final step would involve the coupling of the 4-(2-chlorophenoxy)piperidine and N-methylisonicotinamide fragments, likely through the formation of a carboxamide bond. This could be achieved by activating the carboxyl group of an isonicotinic acid derivative and reacting it with the piperidine nitrogen.
Quantitative Data for this compound (SSI-4)
The following tables summarize the key quantitative data reported for SSI-4.
| Parameter | Value | Assay |
| IC50 | 1.9 nM | In vitro enzymatic inhibition assay |
| IC50 | 1-40 nM | Cholangiocarcinoma cell lines |
Table 1: In Vitro Potency of SSI-4.
| Parameter | Dosage | Vehicle | Animal Model |
| Oral Administration | 10 or 30 mg/kg | 10% Captisol solution | Mice |
| Oral Administration | 1, 10, or 30 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Mice |
Table 2: In Vivo Dosing Parameters for SSI-4.
Experimental Protocols
SCD1 Enzymatic Inhibition Assay
This assay measures the ability of an inhibitor to block the conversion of a saturated fatty acid to a monounsaturated fatty acid by SCD1.
-
Principle: The activity of SCD1 is quantified by measuring the conversion of a radiolabeled saturated fatty acid substrate (e.g., [14C]stearic acid) into its monounsaturated product (e.g., [14C]oleic acid).
-
Procedure:
-
Prepare microsomes from cells or tissues expressing SCD1.
-
Incubate the microsomes with the radiolabeled substrate ([14C]stearic acid), a source of reducing equivalents (NADH or NADPH), and varying concentrations of the SCD1 inhibitor (e.g., SSI-4) or vehicle control.
-
After a defined incubation period, stop the reaction and extract the total lipids.
-
Saponify the lipids to release the fatty acids.
-
Separate the radiolabeled stearic acid and oleic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the amount of radioactivity in the stearic acid and oleic acid peaks using a radioisotope detector.
-
Calculate the percent inhibition of SCD1 activity at each inhibitor concentration and determine the IC50 value.
-
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of signaling pathways affected by SCD1 inhibition.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
-
Procedure:
-
Treat cells with SSI-4 or vehicle control for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total AKT, phospho-AKT, total β-catenin, active β-catenin, NF-κB p65, phospho-NF-κB p65, FOXO1) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of SSI-4 in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Procedure:
-
Implant human cancer cells (e.g., clear cell renal cell carcinoma or hepatocellular carcinoma) subcutaneously into immunocompromised mice (e.g., nude or NOD SCID gamma mice).
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer SSI-4 orally at the desired dose and schedule to the treatment group. Administer the vehicle solution to the control group.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Analyze the data to determine the effect of SSI-4 on tumor growth and animal survival.
-
Signaling Pathways Modulated by SCD1 Inhibition
Inhibition of SCD1 disrupts cellular lipid homeostasis, leading to the modulation of several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
AKT-FOXO1 Signaling Pathway
SCD1 inhibition leads to the inactivation of the pro-survival AKT pathway. This occurs through the disruption of lipid raft formation, which are membrane microdomains essential for AKT signaling.[1] Inactivation of AKT results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO1.[1] In the nucleus, FOXO1 can upregulate the expression of genes involved in apoptosis and autophagy.
Caption: SCD1 inhibition on the AKT-FOXO1 pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is often hyperactivated in cancer, promoting proliferation and maintaining a stem-cell-like state. SCD1-produced MUFAs are required for the post-translational modification (palmitoylation) of Wnt ligands, which is essential for their secretion and signaling activity. By reducing MUFA levels, SCD1 inhibition can suppress Wnt/β-catenin signaling, leading to decreased nuclear β-catenin and reduced expression of its target genes.
Caption: SCD1 inhibition on the Wnt/β-catenin pathway.
NF-κB Signaling Pathway
The relationship between SCD1 and the NF-κB pathway is complex. Some studies have shown that SCD1 inhibition can lead to the activation of the NF-κB pathway. This may be a cellular stress response to the accumulation of saturated fatty acids. The activation of NF-κB can have pro-survival or pro-apoptotic effects depending on the cellular context.
References
downstream effects of SCD1 inhibition by inhibitor-4
An In-depth Technical Guide on the Downstream Effects of SCD1 Inhibition by Inhibitor-4 (SSI-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Its upregulation is a hallmark of various cancers, contributing to cell proliferation, survival, and drug resistance. This guide focuses on the downstream effects of SCD1 inhibition, with a particular emphasis on the potent and specific inhibitor SSI-4. Inhibition of SCD1 presents a promising therapeutic strategy by inducing lipotoxicity, endoplasmic reticulum (ER) stress, and apoptosis, while also modulating key cellular signaling pathways. This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and signaling cascades affected by SCD1 inhibition to support further research and drug development in this area.
Introduction to SCD1 and its Inhibition
SCD1 is an integral membrane enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of fatty acyl-CoA substrates, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[1] These MUFAs are essential for the synthesis of various lipids, including phospholipids, triglycerides, and cholesterol esters, which are vital for membrane fluidity, energy storage, and signal transduction.[1]
Cancer cells exhibit a heightened dependence on de novo lipogenesis, with SCD1 being a key player in this metabolic reprogramming.[2] Inhibition of SCD1 disrupts the balance between SFAs and MUFAs, leading to an accumulation of toxic SFAs and a depletion of essential MUFAs. This disruption triggers a cascade of downstream effects, ultimately leading to cancer cell death.[1][2] SSI-4 is a novel, highly specific, and potent small molecule inhibitor of SCD1 that has demonstrated significant anti-tumor activity in various cancer models.[3][4][5]
Quantitative Downstream Effects of SCD1 Inhibition
The inhibition of SCD1 by various small molecules, including SSI-4, leads to a range of measurable downstream effects on cancer cells. These effects are summarized in the tables below, providing a quantitative overview for easy comparison.
Table 1: Inhibitory Potency of SCD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 Value | Reference |
| SSI-4 | Cholangiocarcinoma (various) | 1-40 nM | [6] |
| SSI-4 | Clear Cell Renal Cell Carcinoma (A498) | ~10 nM | [7] |
| CAY10566 | Pancreatic Cancer (PANC-1) | 142.4 nM | [8] |
| MF-438 | Lung Cancer (NCI-H460 spheroids) | < 1 µM | [9] |
| A939572 | Bladder Cancer | Not specified | [10] |
| CVT-11127 | Lung Cancer (H460) | 1 µM (used concentration) | [4][11][12] |
| SW027951 | Lung Cancer (H2122, H460) | < 0.1 µM | [13] |
| SW001286 | Lung Cancer (H2122, H460) | < 0.1 µM | [13] |
Table 2: Effects of SCD1 Inhibition on Cell Viability, Apoptosis, and Cell Cycle
| Inhibitor | Cell Line | Effect | Quantitative Measurement | Reference |
| CVT-11127 | H460 Lung Cancer | Apoptosis Induction | 2.2-fold increase in DNA fragmentation | [4] |
| CVT-11127 | H460 Lung Cancer | Cell Cycle Arrest | ~75% decrease in S-phase population | [12] |
| SCD1/FADS2 inhibitors | OVCA433 Ovarian Cancer | Cell Cycle Arrest | G1/S arrest: 89.15% vs. 79.14% (control) | [14] |
| SCD1 knockdown | SW780 Bladder Cancer | Apoptosis Induction | Increased Annexin V staining | [15] |
| Fatty acid synthesis inhibitors | HCT116 Colon Cancer | Apoptosis Induction | Dose-dependent PARP cleavage |
Table 3: Impact of SCD1 Inhibition on Lipid Metabolism
| Inhibitor/Method | Cell Line/Model | Effect | Quantitative Measurement | Reference |
| BZ36 | LNCaP Prostate Cancer | Inhibition of de novo lipid synthesis | 39% (CE), 27% (TAG), 58% (PL) inhibition | [16] |
| SCD1 inhibition | Ovarian Cancer Cells | Altered SFA/MUFA ratio | Increased SFA/MUFA ratio across all lipid classes | [17] |
| SCD1 knockout | Murine White Adipose Tissue | Decreased desaturation index | Significant decrease in SCD-16 and SCD-18 indices | [18] |
Table 4: Modulation of Signaling Pathways by SCD1 Inhibition
| Inhibitor | Cell Line | Pathway Affected | Key Protein Modulation | Reference |
| BZ36 | LNCaP & C4-2 Prostate Cancer | AKT/GSK3α/β/β-catenin | Decreased AKT phosphorylation (S473/T308) | [16] |
| SCD1 inhibitor | 3T3-L1, Hepatocytes, Myotubes | AMPK Activation | Increased AMPK phosphorylation | [19] |
| SCD1 knockdown | A549 & H1299 Lung Cancer | AMPK Activation | ~80% increase in ACC phosphorylation | [20] |
| A939572 | T98G & U87 Glioblastoma | AKT/GSK3β/β-catenin | Modulation of phospho-Akt, phospho-GSK3β, and β-catenin | [21] |
Key Signaling Pathways Modulated by SCD1 Inhibition
SCD1 inhibition instigates a complex network of signaling events that converge to induce cancer cell death. The primary mechanisms involve the induction of lipotoxicity and ER stress, leading to apoptosis and the modulation of key survival and metabolic signaling pathways.
ER Stress and the Unfolded Protein Response (UPR)
The accumulation of SFAs due to SCD1 inhibition disrupts the ER membrane, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1] This is a central mechanism by which SCD1 inhibitors exert their anti-cancer effects.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. 호스팅 기간 만료 [x-y.net]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mednexus.org [mednexus.org]
- 9. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoyl CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SCD1/FADS2 fatty acid desaturases equipoise lipid metabolic activity and redox-driven ferroptosis in ascites-derived ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steroyl-CoA Desaturase 1 (SCD1) protects ovarian cancer cells from ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of stearoyl-CoA desaturase1 activates AMPK and exhibits beneficial lipid metabolic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
Introduction to Stearoyl-CoA Desaturase 1 (SCD1)
An In-depth Technical Guide on the Structural Analysis of SCD1 Inhibitor-4
Stearoyl-CoA Desaturase 1 (SCD1) is an integral enzyme embedded in the endoplasmic reticulum membrane, where it plays a pivotal role in lipid metabolism.[1][2] It is a di-iron-containing enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA and palmitoyl-CoA, respectively.[3][4][5] This conversion is critical for the synthesis of complex lipids like triglycerides and phospholipids, which are essential for membrane fluidity, energy storage, and cellular signaling.[1][6][7]
The dysregulation and overexpression of SCD1 have been implicated in a range of pathologies, including metabolic diseases like obesity and diabetes, as well as in the progression of various cancers.[4][8][9] In cancer cells, elevated SCD1 activity supports metabolic reprogramming, favoring cell proliferation and survival by mitigating the lipotoxicity of SFAs.[1][4] Consequently, SCD1 has emerged as a significant therapeutic target. This compound, also known as SSI-4, is a novel and highly potent small molecule inhibitor developed to target this enzyme.[10][11] This document provides a comprehensive technical overview of the structural analysis of SCD1 and its interaction with inhibitor-4 (SSI-4), intended for researchers and drug development professionals.
Structural Analysis of the Human SCD1 Enzyme
The development of effective inhibitors is greatly informed by the structural details of the target enzyme. The crystal structure of human SCD1 (hSCD1) in complex with its substrate, stearoyl-CoA, has been resolved, providing a foundational framework for rational drug design.[8][12]
Key Structural Features:
-
Membrane Integration: hSCD1 is an integral membrane protein anchored in the endoplasmic reticulum by four transmembrane α-helices (TM1-TM4).[8][13] These helices form a tight hydrophobic core that stabilizes the enzyme within the lipid bilayer.[12]
-
Cytosolic Domain: The bulk of the enzyme, including the active site, forms a cap domain that faces the cytoplasm.[8][13]
-
Substrate-Binding Tunnel: A prominent feature is a long, internal hydrophobic tunnel that accommodates the acyl chain of the fatty acid substrate. This tunnel guides the substrate from the membrane environment to the catalytic center.[2][8] A distinct kink within this tunnel is crucial for positioning the Δ9 carbon of the acyl chain for the desaturation reaction, which is the structural basis for the enzyme's regioselectivity.[2][8]
-
Dimetal Catalytic Center: The active site contains a unique dimetal center, naturally composed of two iron ions, coordinated by conserved histidine residues.[8][13] This di-iron center is where molecular oxygen is activated to facilitate the desaturation of the fatty acyl-CoA substrate.[13]
The intricate structure of the substrate tunnel and the unique configuration of the catalytic center present distinct opportunities for the design of specific and potent inhibitors.[8][12]
This compound (SSI-4): Potency and Properties
SSI-4 is a highly potent, selective, and orally active inhibitor of SCD1.[11][14] It was discovered through a computational-based drug design strategy and has demonstrated significant anti-tumor activity.[11]
Quantitative Data for SCD1 Inhibitors
The inhibitory potency of SSI-4 and other common SCD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, as determined through enzymatic and cell-based assays.
| Inhibitor Name | Target | IC50 Value | Assay Type | Reference |
| SSI-4 | SCD1 | 1.9 nM | In vitro enzymatic | [10] |
| SSI-4 (lead compound) | SCD1 | ~0.6 nM | In vitro enzymatic | [11] |
| A-939572 | mSCD1 | <4 nM | In vitro enzymatic | [14][15] |
| hSCD1 | 37 nM | In vitro enzymatic | [14][15] | |
| CAY10566 | mSCD1 | 4.5 nM | In vitro enzymatic | [14][16] |
| hSCD1 | 26 nM | In vitro enzymatic | [14][16] | |
| HepG2 cells | 7.9 nM | Cell-based | [16] | |
| MK-8245 | hSCD1 | 1 nM | In vitro enzymatic | [10][14] |
| rSCD1, mSCD1 | 3 nM | In vitro enzymatic | [10][14] | |
| T-3764518 | hSCD1 | 4.7 nM | Binding | [10][14] |
| MF-438 | rSCD1 | 2.3 nM | In vitro enzymatic | [10][16] |
mSCD1: mouse SCD1; hSCD1: human SCD1; rSCD1: rat SCD1.
Mechanism of Action and Affected Signaling Pathways
The primary mechanism of SCD1 inhibitors is the direct blockage of the enzyme's catalytic activity, which prevents the conversion of SFAs to MUFAs.[4][5] This leads to an altered cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs, which in turn triggers a cascade of downstream effects on major signaling pathways.[17]
Wnt/β-catenin Signaling Pathway
In cancer cells, SCD1 activity is positively correlated with the Wnt/β-catenin signaling pathway.[18] MUFAs produced by SCD1 are involved in the post-translational modification of Wnt proteins and the stabilization of β-catenin, preventing its degradation.[7][18] Inhibition of SCD1 disrupts this process, leading to the suppression of Wnt/β-catenin signaling. This results in the reduced expression of downstream targets like ATF3 and an increased production of the chemokine CCL4, which helps recruit dendritic cells to the tumor microenvironment.[18]
Caption: SCD1-Wnt/β-catenin signaling pathway in cancer cells.
Endoplasmic Reticulum (ER) Stress
The cellular response to SCD1 inhibition is context-dependent. In many cancer cells, the accumulation of SFAs resulting from SCD1 inhibition induces significant ER stress, activating the Unfolded Protein Response (UPR).[11][19] This is marked by the upregulation of ER stress markers such as BiP and CHOP, which can ultimately lead to apoptosis.[20] Conversely, in CD8+ T cells, SCD1 inhibition has been shown to reduce ER stress, which enhances their effector functions.[18]
NF-κB Signaling Pathway
In colorectal cancer cells, SCD1 deficiency has been shown to activate the NF-κB signaling pathway.[3][21] This activation leads to the upregulation of enzymes involved in ceramide de novo synthesis, such as SPT1 and CerS6, resulting in increased ceramide levels and apoptosis.[3][21]
SCD1-ACAT1 Axis in T-Cell Function
A novel mechanism has been identified in CD8+ T cells where SCD1 inhibition directly enhances their anti-tumor activity. SCD1-produced oleic acid normally activates the enzyme ACAT1, which is responsible for esterifying cholesterol. By inhibiting SCD1, the resulting decrease in oleic acid leads to reduced ACAT1 activity and lower levels of esterified cholesterol within T cells.[22] This cholesterol reprogramming enhances T-cell effector functions, including the production of interferon-gamma (IFN-γ).[22]
Caption: SCD1-ACAT1 signaling pathway in CD8+ T cells.
Key Experimental Protocols
A structural and functional analysis of SCD1 inhibitors relies on a variety of specialized assays. The methodologies for several key experiments are detailed below.
Cell-Based SCD1 Enzymatic Activity Assay
This assay measures the direct inhibitory effect of a compound on SCD1 activity within a cellular context.
-
Cell Culture: Human hepatoma (HepG2) cells, which endogenously express SCD1, are seeded in 96-well plates and cultured to confluence.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the SCD1 inhibitor (e.g., SSI-4) or a vehicle control (DMSO) for a specified time.
-
Tracer Incubation: A radiolabeled substrate, typically [¹⁴C]-stearic acid, is added to the culture medium. Cells are incubated for 4-6 hours to allow for uptake and metabolism.[23]
-
Lipid Extraction: After incubation, cells are washed and lysed. Total lipids are extracted using a solvent mixture, such as chloroform:methanol.
-
Lipid Separation: The extracted lipids are concentrated and separated by thin-layer chromatography (TLC) to resolve the substrate (stearic acid) from the product (oleic acid).[24]
-
Quantification: The radioactivity in the spots corresponding to stearic acid and oleic acid is quantified using a phosphorimager or by scraping and liquid scintillation counting.
-
Data Analysis: SCD1 activity is expressed as the desaturation index: (¹⁴C-oleic acid) / (¹⁴C-oleic acid + ¹⁴C-stearic acid).[23] IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a cell-based SCD1 inhibition assay.
Western Blotting for ER Stress Markers
This technique is used to measure changes in the protein levels of UPR markers following inhibitor treatment.
-
Cell Treatment and Lysis: Cancer cells (e.g., A498) are treated with the IC50 concentration of the SCD1 inhibitor for 24-48 hours. Cells are then lysed using RIPA buffer supplemented with protease inhibitors.[20][22]
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the Bio-Rad Protein Assay.[22]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for ER stress markers (e.g., anti-BiP, anti-CHOP) and a loading control (e.g., anti-β-actin).[20]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cellular Cholesterol Assay
This assay quantifies total and esterified cholesterol levels in cells, which is particularly relevant for assessing the impact on the SCD1-ACAT1 axis in T cells.
-
Cell Preparation: CD8+ T cells are isolated and treated with the SCD1 inhibitor.[22]
-
Cholesterol Extraction: Lipids, including cholesterol, are extracted from the cell pellets using a chloroform:isopropanol:NP-40 mixture as per the instructions of a commercial kit (e.g., BioVision K603-100).[22]
-
Assay Procedure: The assay is performed in a 96-well plate. One set of samples is treated with Cholesterol Esterase to measure total cholesterol (free + esterified). Another set is measured without the esterase to quantify free cholesterol only.
-
Colorimetric Reaction: A reaction mix containing Cholesterol Oxidase and a probe is added to all wells. The enzyme reactions generate a product that is detected colorimetrically at an absorbance of 570 nm.
-
Quantification: Cholesterol concentrations are determined by comparing the sample readings to a standard curve. The amount of esterified cholesterol is calculated by subtracting the free cholesterol from the total cholesterol.[22]
Conclusion
This compound (SSI-4) is a potent and specific inhibitor that targets a key node in cellular lipid metabolism. Its structural and functional analysis reveals a complex mechanism of action that extends beyond simple lipid depletion. By altering the balance of saturated and monounsaturated fatty acids, SSI-4 modulates critical signaling pathways involved in cancer progression (Wnt/β-catenin, ER stress, NF-κB) and immune cell function (SCD1-ACAT1 axis). The detailed structural knowledge of the SCD1 enzyme provides a solid foundation for the continued development and optimization of inhibitors like SSI-4. The experimental protocols outlined herein are crucial for evaluating the efficacy and mechanism of these compounds, paving the way for their potential application in treating metabolic diseases and cancer.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 2. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gsartor.org [gsartor.org]
- 9. Structure-based virtual screening of natural products as potential stearoyl-coenzyme a desaturase 1 (SCD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of human stearoyl-coenzyme A desaturase in complex with substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB pathway play a role in SCD1 deficiency-induced ceramide de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SCD1 inhibition enhances the effector functions of CD8 + T cells via ACAT1‐dependent reduction of esterified cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of SCD1 Inhibitor-4 (SSI-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Upregulation of SCD1 is a hallmark of various aggressive cancers, where it plays a pivotal role in promoting cell proliferation, survival, and tumor growth.[2][3] Consequently, SCD1 has emerged as a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the preclinical evaluation of SCD1 inhibitor-4 (SSI-4), a potent and specific small molecule inhibitor of SCD1. SSI-4 has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising candidate for further development.[3] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of SSI-4 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| A498 | Clear Cell Renal Cell Carcinoma (ccRCC) | 7 |
| ACHN | Clear Cell Renal Cell Carcinoma (ccRCC) | Not explicitly stated, but SSI-4 was effective |
| 786-O | Clear Cell Renal Cell Carcinoma (ccRCC) | Not explicitly stated, but SSI-4 was effective |
Table 1: In vitro IC50 values for SSI-4 in cancer cell lines. Data is limited to publicly available information and may not be exhaustive.[2]
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of SSI-4.
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| Patient-Derived Xenograft (PDX) | Clear Cell Renal Cell Carcinoma (ccRCC) | SSI-4 (oral administration) | Significant tumor growth inhibition |
Table 2: Summary of in vivo efficacy of SSI-4. Specific quantitative data on the percentage of tumor growth inhibition, dosing, and treatment schedule are not fully detailed in the available literature.[3]
Pharmacokinetics and Toxicology
SSI-4 is reported to have an excellent oral bioavailability and a favorable pharmacokinetic and toxicology profile. However, specific quantitative data to substantiate these claims are limited in the currently available literature.[3]
| Parameter | Value |
| Oral Bioavailability | Excellent |
| Pharmacokinetic Profile | |
| Cmax | Data not available |
| Tmax | Data not available |
| Half-life | Data not available |
| Clearance | Data not available |
| Toxicology Profile | |
| LD50 | Data not available |
| NOAEL | Data not available |
Table 3: Pharmacokinetic and toxicological parameters of SSI-4. Further studies are required to establish a complete profile.
Experimental Protocols
In Vitro SCD1 Inhibition Assay
This protocol outlines a general method for determining the enzymatic inhibition of SCD1.
-
Microsome Preparation: Isolate microsomes from cells or tissues expressing SCD1.
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal preparation, a radiolabeled substrate (e.g., [14C]stearoyl-CoA), and NADPH.
-
Inhibitor Addition: Add varying concentrations of SSI-4 or a vehicle control to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.
-
Lipid Extraction: Stop the reaction and extract the total lipids.
-
Analysis: Separate the saturated and monounsaturated fatty acids using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled monounsaturated fatty acid produced to determine the percentage of SCD1 inhibition at each inhibitor concentration.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and use a suitable statistical model to calculate the IC50 value.[4]
Cell Proliferation Assay
This protocol describes a common method to assess the effect of SSI-4 on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of SSI-4 or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the inhibitor concentration to determine the IC50 value.[5]
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of SSI-4.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer SSI-4 (e.g., via oral gavage) or a vehicle control to the respective groups according to a predetermined dosing schedule and duration.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.
Mandatory Visualization
Signaling Pathways
Inhibition of SCD1 by SSI-4 disrupts the balance of saturated and monounsaturated fatty acids, leading to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). This can subsequently trigger apoptosis in cancer cells. Furthermore, SCD1 inhibition has been shown to impact key oncogenic signaling pathways.
Caption: Signaling pathway affected by SCD1 inhibition.
Experimental Workflow
The preclinical evaluation of SSI-4 follows a structured workflow from in vitro characterization to in vivo efficacy and safety assessment.
Caption: Preclinical evaluation workflow for SSI-4.
References
- 1. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Study of SCD1 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] This process is essential for various cellular functions, including membrane fluidity, lipid signaling, and energy storage.[1] Upregulation of SCD1 has been implicated in numerous metabolic diseases, such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in the progression of several cancers.[1][3] Consequently, SCD1 has emerged as a promising therapeutic target, and the development of SCD1 inhibitors is an active area of research.[4][5]
SCD1 inhibitor-4 is a potent and orally active inhibitor of SCD1.[6] These application notes provide a detailed protocol for conducting in vivo studies to evaluate the efficacy, pharmacodynamics, and potential therapeutic applications of this compound in preclinical animal models. The protocols outlined below are designed to be adaptable for studying the effects of this compound in the context of metabolic diseases and cancer.
Mechanism of Action
SCD1 inhibitors, including this compound, function by blocking the catalytic activity of the SCD1 enzyme.[1] This inhibition prevents the conversion of SFAs, such as palmitic acid and stearic acid, into their monounsaturated counterparts, oleic acid and palmitoleic acid.[7] The resulting accumulation of SFAs and depletion of MUFAs can trigger a cascade of cellular events, including:
-
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: The buildup of SFAs can lead to ER stress and activate apoptotic pathways, a mechanism that is particularly relevant for cancer therapy.[1][7]
-
Alteration of Membrane Fluidity: A decrease in MUFAs can affect the fluidity of cell membranes, thereby impacting signal transduction and cellular communication.[1]
-
Modulation of Lipid Metabolism: Inhibition of SCD1 influences lipid droplet formation and triglyceride storage, which can affect overall energy metabolism and adiposity.[1]
-
Regulation of Signaling Pathways: SCD1 activity has been linked to the modulation of oncogenic signaling pathways such as the Wnt/β-catenin pathway.[8]
Signaling Pathway
Caption: SCD1 signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Animal Models
The choice of animal model is critical and depends on the therapeutic area of investigation.
-
Metabolic Disease Models:
-
Oncology Models:
Dosing and Administration
-
Formulation: this compound should be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water, or a solution in DMSO and PEG300).
-
Route of Administration: Oral gavage is a common and clinically relevant route for orally active compounds like this compound.[6][10]
-
Dosage: Based on available data for similar SCD1 inhibitors, a dose-ranging study is recommended. A starting point could be doses ranging from 1 mg/kg to 30 mg/kg, administered once or twice daily.[6][10] For instance, a dose-dependent reduction in the desaturation index has been observed with doses of 1, 10, and 30 mg/kg.[6]
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Key Experiments and Endpoint Analysis
A. Pharmacodynamic (PD) Marker Analysis
-
Objective: To confirm target engagement and measure the biological activity of this compound.
-
Method:
-
Collect blood samples at various time points after dosing.
-
Separate plasma and extract total lipids.
-
Analyze fatty acid composition using gas chromatography-mass spectrometry (GC-MS).
-
Calculate the desaturation index (DI) as the ratio of MUFAs to SFAs (e.g., C16:1/C16:0 or C18:1/C18:0).[4]
-
-
Expected Outcome: A dose-dependent reduction in the plasma desaturation index.[4]
B. Efficacy in Metabolic Disease Models
-
Objective: To evaluate the therapeutic potential of this compound in treating obesity and related metabolic disorders.
-
Methods:
-
Body Weight and Food Intake: Monitor daily or weekly.
-
Glucose and Insulin Tolerance Tests (GTT & ITT): Perform at baseline and end of the study to assess insulin sensitivity.
-
Plasma Lipid Profile: Measure triglycerides, cholesterol, and free fatty acids.
-
Liver Histology: Collect liver tissue, fix in formalin, and stain with Hematoxylin and Eosin (H&E) for overall morphology and Oil Red O for lipid accumulation.
-
-
Expected Outcome: Reduced body weight gain, improved glucose tolerance, and decreased hepatic steatosis.[3][9]
C. Efficacy in Oncology Models
-
Objective: To assess the anti-tumor activity of this compound.
-
Methods:
-
Tumor Growth Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Body Weight: Monitor as an indicator of toxicity.
-
Immunohistochemistry (IHC): Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Assess the expression of proteins in the Wnt/β-catenin signaling pathway in tumor lysates.[8]
-
-
Expected Outcome: Significant inhibition of tumor growth compared to the vehicle control group.[10][11]
D. Safety and Toxicology
-
Objective: To identify potential adverse effects associated with SCD1 inhibition.
-
Methods:
-
Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in skin, fur, or eye condition, as SCD1 inhibition can sometimes lead to skin and eye issues.[11][12]
-
Organ Weight: Measure the weight of key organs (liver, spleen, kidneys) at necropsy.
-
Clinical Chemistry: Analyze plasma samples for markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
Data Presentation
Table 1: Pharmacodynamic Analysis - Desaturation Index
| Treatment Group | Dose (mg/kg) | Plasma C16:1/C16:0 Ratio | Plasma C18:1/C18:0 Ratio |
| Vehicle | 0 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 30 | Value | Value |
Table 2: Efficacy in a Diet-Induced Obesity Model
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Fasting Blood Glucose (mg/dL) | Liver Triglyceride Content (mg/g) |
| Lean Control | 0 | Value | Value | Value |
| HFD + Vehicle | 0 | Value | Value | Value |
| HFD + this compound | 10 | Value | Value | Value |
| HFD + this compound | 30 | Value | Value | Value |
Table 3: Efficacy in a Xenograft Cancer Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 0 | Value | 0 | Value |
| This compound | 10 | Value | Value | Value |
| This compound | 30 | Value | Value | Value |
| Positive Control | Dose | Value | Value | Value |
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound. Adherence to these detailed protocols will enable researchers to robustly assess the pharmacodynamic activity, therapeutic efficacy, and safety profile of this compound in relevant preclinical models of metabolic diseases and cancer. The successful execution of these studies will be crucial in advancing this compound through the drug development pipeline.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-4 Positive Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the culture and treatment of Stage-Specific Embryonic Antigen-4 (SSEA-4) positive cells. SSEA-4, a glycosphingolipid surface marker, is crucial for identifying and isolating pluripotent stem cells, including embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and various types of adult stem cells such as mesenchymal and spermatogonial stem cells.[1][2][3] Maintaining the pluripotency and undifferentiated state of these cells in vitro is paramount for their application in regenerative medicine, disease modeling, and drug discovery.
Data Presentation: Quantitative Parameters for SSEA-4+ Cell Culture
Successful culture of SSEA-4 positive cells relies on the precise control of various parameters. The following tables summarize key quantitative data for different SSEA-4+ cell types, compiled from established protocols.
Table 1: Seeding Densities for Routine Culture and Experiments
| Cell Type | Application | Seeding Density (cells/cm²) | Source |
| Human Spermatogonial Stem Cells (SSCs) | Long-term Culture | 50,000 | [1] |
| Human Bone Marrow MSCs | Primary Culture | 2 x 10⁶ | [4] |
| Human Bone Marrow MSCs | Subculture | 4,000 - 8,000 | [4] |
| Mouse Bone Marrow MSCs | Primary Culture | 1.9 x 10⁶ | [5] |
| Mouse Bone Marrow MSCs | Subculture | 13,000 - 20,000 | [5] |
| Wharton's Jelly MSCs (WJ-MSCs) | 3D Spheroid Culture | 100,000 cells/mL | [6] |
| Prostate Cancer Cell Lines (DU145, HCT-116) | Post-FACS Culture | 50,000 | [2] |
Table 2: Media Formulations for SSEA-4+ Cell Culture
| Cell Type | Medium Name | Base Medium | Key Supplements | Source |
| Human SSCs (Maintenance) | GSC Medium | Not specified | Not specified | [1] |
| Human SSCs (De-differentiation) | hES Medium | DMEM-F12 | 20% Knockout Serum Replacement, 1x NEAA, 1mM L-glutamine, 50mM β-mercaptoethanol, 4ng/ml bFGF | [1] |
| Human Bone Marrow MSCs | Expansion Medium | Low-glucose DMEM | 40% MCDB-201, 10% FBS, 1x ITS, 1x linoleic acid–bovine serum albumin, 10⁻⁸ M dexamethasone, 10⁻⁴ M ascorbic acid 2-phosphate, 10 ng/mL hPDGF-BB, 10 ng/mL hEGF | [4] |
| Mouse Bone Marrow MSCs | Expansion Medium | Low-glucose DMEM | 40% MCDB-201, 10% FBS, 1x ITS, 1x linoleic acid–bovine serum albumin, 10⁻⁸ M dexamethasone, 10⁻⁴ M ascorbic acid 2-phosphate, 10 ng/mL hPDGF-BB, 10 ng/mL hEGF | [4][5] |
Table 3: Passaging and Cryopreservation Parameters
| Parameter | Human SSCs | Human Bone Marrow MSCs | Mouse Bone Marrow MSCs |
| Passage Ratio | 1:2 | Not specified | Not specified |
| Passage Frequency | Every 10-15 days | Every 4 days (when 60-70% confluent) | Every 4 days (when 60-70% confluent) |
| Enzyme for Detachment | Enzymatic (not specified) | 0.1% Trypsin-EDTA | Not specified |
| Cryopreservation Medium | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments involving SSEA-4 positive cells are provided below.
Protocol 1: Isolation and Culture of SSEA-4+ Human Spermatogonial Stem Cells
This protocol describes the isolation and long-term culture of SSEA-4 positive spermatogonial stem cells from human testicular tissue.[1][7]
Materials:
-
Human testicular tissue
-
Cell Dissociation Buffer (e.g., Invitrogen)
-
Fetal Bovine Serum (FBS)
-
Germline Stem Cell (GSC) medium
-
hES-qualified Matrigel (BD Biosciences)
-
MACS antibodies and columns (for cell sorting)
-
100µm cell strainer
Procedure:
-
Digest testicular tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 100µm cell strainer to remove undigested tissue.[1]
-
To remove somatic cells, incubate the cell suspension on FBS-coated dishes in GSC medium for 24 hours at 34°C.[1]
-
Collect the non-adherent cells and wash with Cell Dissociation Buffer.
-
Isolate SSEA-4 positive cells using Magnetic-Activated Cell Sorting (MACS) with an anti-SSEA-4 antibody.
-
Plate the isolated SSEA-4+ cells on Matrigel-coated dishes at a density of 50,000 cells/cm².[1]
-
Culture the cells in GSC medium, changing the medium every 2-3 days.
-
Colonies of round-shaped cells should form after approximately one week.
-
After the first 4 weeks, passage the cells at a 1:2 dilution. The initial passage can be done manually by pipetting colonies off the feeder layer. Subsequent passages can be performed enzymatically every 10-15 days.[1]
Protocol 2: Culture of SSEA-4+ Mesenchymal Stem Cells from Bone Marrow
This protocol outlines the culture of mesenchymal stem cells (MSCs) from human bone marrow, which are known to express SSEA-4.[4]
Materials:
-
Human bone marrow aspirate
-
Minimum Essential Medium Alpha (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Expansion medium (see Table 2)
-
Trypsin-EDTA (0.1%)
Procedure:
-
Dilute bone marrow aspirate with 4 volumes of α-MEM containing 10% FBS.
-
Separate cells by centrifugation at 900g for 15 minutes.
-
Wash the cell pellet once with Phosphate-Buffered Saline (PBS).
-
Plate the cells at a density of 2 x 10⁶ cells/cm² in expansion medium.[4]
-
After 72 hours, aspirate the medium and any non-adherent cells and replace with fresh medium.
-
Change the medium every 3 days thereafter.
-
MSCs will grow as colonies. When colonies are established, detach the cells with 0.1% Trypsin-EDTA and subculture at a density of 4,000-8,000 cells/cm².[4]
Protocol 3: Characterization of SSEA-4+ Cells by Flow Cytometry
This protocol details the procedure for analyzing the expression of SSEA-4 and other pluripotency markers using flow cytometry.
Materials:
-
Cultured SSEA-4+ cells
-
Trypsin or other cell detachment solution
-
Blocking buffer (PBS with 1% FBS)
-
Fc block (e.g., Pharmingen)
-
Anti-SSEA-4 antibody (and other antibodies for pluripotency markers like TRA-1-60, TRA-1-81, Oct-3/4, Nanog)
-
Appropriate fluorescently-conjugated secondary antibodies
-
Flow cytometer
Procedure:
-
Harvest cells using a gentle detachment solution.
-
Wash the cells twice, first with IMDM containing 10% FBS and then with blocking buffer.[4]
-
Resuspend the cells in blocking buffer containing Fc block (0.25 µg/10⁶ cells) and incubate on ice for 5 minutes.[4]
-
Add the primary antibody (e.g., anti-SSEA-4) at a concentration of 1 µg/10⁶ cells and incubate at 4°C for 30-40 minutes.[4]
-
Wash the cells with blocking buffer.
-
If the primary antibody is not conjugated, resuspend the cells in blocking buffer containing the appropriate fluorescently-conjugated secondary antibody and incubate at 4°C for 30 minutes in the dark.
-
Wash the cells with blocking buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the stained cells using a flow cytometer.
Signaling Pathways and Experimental Workflows
SSEA-4 and Pluripotency Signaling
SSEA-4 is a key surface antigen whose expression is linked to the maintenance of a pluripotent state in stem cells. While SSEA-4 itself is a glycosphingolipid and not a receptor with intrinsic signaling activity, its presence on the cell surface is associated with the activity of signaling pathways crucial for pluripotency, such as the PI3K/Akt and TGF-beta pathways. SSEA-4 may influence the organization of the plasma membrane and the function of receptor tyrosine kinases and other signaling molecules within it.
Caption: SSEA-4 associated signaling pathways in pluripotency maintenance.
Experimental Workflow: Isolation and Characterization of SSEA-4+ Cells
The following diagram illustrates a typical workflow for the isolation, culture, and characterization of SSEA-4 positive cells from a heterogeneous population.
Caption: A typical experimental workflow for SSEA-4+ cell studies.
References
- 1. What are SSEA-4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | Stemness properties of SSEA-4+ subpopulation isolated from heterogenous Wharton’s jelly mesenchymal stem/stromal cells [frontiersin.org]
- 4. Stemness properties of SSEA-4+ subpopulation isolated from heterogenous Wharton’s jelly mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of stage-specific embryonic antigen-4 (SSEA-4) defines spontaneous loss of epithelial phenotype in human solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term Culture of Human SSEA-4 Positive Spermatogonial Stem Cells (SSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for SCD1 Inhibitor-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Upregulation of SCD1 is implicated in various diseases, including metabolic disorders and cancer, making it a compelling therapeutic target.[2][3] SCD1 inhibitor-4 (MCE Cat. No.: HY-141525) is a potent and orally active inhibitor of SCD1, valuable for investigating the biological roles of this enzyme and for preclinical drug development.[4] These notes provide detailed protocols for the dissolution and application of this compound in both in vitro and in vivo experimental settings.
Physicochemical and Storage Information
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The compound is a solid, typically a white to off-white powder.
| Property | Value | Source |
| Form | Powder | [5] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [5] |
| Storage (Stock Solution) | 6 months at -80°C, 1 month at -20°C | [4][5] |
| Recommendation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [4] |
Dissolution Protocols
In Vitro Experiments (Cell Culture)
For cell-based assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution, which is then diluted to the final working concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of a similar inhibitor, SSI-4, is 388.85 g/mol ; use the specific MW from your product datasheet for precise calculations).
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For instance, for 1 mg of a compound with MW 364.43, add 274.4 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication in a water bath may be necessary.[5] Ensure the final solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[4][5]
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM).[6][7]
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.
In Vivo Experiments (Animal Studies)
This compound is orally active.[4] For oral administration, a specific formulation is required to ensure solubility and bioavailability. The following protocol yields a clear solution at a concentration of 2.5 mg/mL.[8]
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Physiological Saline (0.9% NaCl)
Protocol for Preparing a 2.5 mg/mL Oral Formulation:
This protocol is based on a final volume of 1 mL and can be scaled as needed. It is recommended to prepare this formulation fresh on the day of use.[4]
-
Prepare a Concentrated DMSO Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Formulation Steps (by volume):
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of physiological saline to bring the total volume to 1 mL. Mix until the solution is clear.
-
This results in a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Experimental Design and Application
Signaling Pathway Context
This compound blocks the conversion of SFAs to MUFAs. This inhibition can induce endoplasmic reticulum (ER) stress and activate apoptotic pathways in cancer cells, making it a target for oncology research.[2]
Caption: Mechanism of SCD1 inhibition.
In Vitro Assay Workflow
A typical cell-based experiment involves treating cells with the inhibitor and assessing the downstream biological effects.
Caption: General workflow for in vitro experiments.
Example Protocol: Cell Proliferation Assay
-
Cell Seeding: Plate cells (e.g., LNCaP, MCF-7) in 96-well plates at a density of 1 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[6][9]
-
Treatment: Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium and add the inhibitor-containing medium or vehicle control medium to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).[9]
-
Assessment: Measure cell proliferation using a standard method such as the MTT assay. Read the absorbance according to the manufacturer's protocol.
In Vivo Study Workflow
Animal studies typically involve daily administration of the compound and subsequent analysis of target tissues.
Caption: General workflow for in vivo studies.
Example Protocol: Mouse Pharmacodynamic Study
-
Animal Model: Use an appropriate mouse model (e.g., diet-induced obesity or tumor xenograft).
-
Dosing: Prepare the oral formulation of this compound daily. Administer a dose between 1-30 mg/kg via oral gavage.[4] A vehicle-only group should be included.
-
Duration: Continue dosing for the planned duration of the study.
-
Analysis: At the study endpoint, collect liver or other tissues of interest. A key pharmacodynamic marker is the desaturation index (the ratio of MUFAs to SFAs, e.g., 18:1/18:0), which can be measured by gas chromatography-mass spectrometry (GC-MS) of tissue lipid extracts. A dose-dependent reduction in this index indicates target engagement.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Loss of stearoyl-CoA desaturase activity leads to free cholesterol synthesis through increased Xbp-1 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. This compound | SCD1抑制剂 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of SCD1 Inhibitor-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2][3] This function is essential for the synthesis of complex lipids like triglycerides and phospholipids, which are vital for cell membrane fluidity, energy storage, and signal transduction.[2][3][4] Dysregulation of SCD1 activity and its overexpression have been implicated in numerous pathologies, including metabolic diseases like obesity and diabetes, as well as various cancers.[5][6][7] Consequently, SCD1 has emerged as a promising therapeutic target.
SCD1 Inhibitor-4 (SSI-4) is a novel and highly specific small molecule inhibitor of SCD1.[8] These application notes provide a comprehensive framework for the preclinical evaluation of SSI-4 in mouse models of cancer and metabolic disease, offering detailed protocols for assessing its pharmacokinetics, pharmacodynamics, efficacy, and mechanism of action.
Mechanism of Action of SCD1 Inhibition
SCD1 inhibition blocks the conversion of SFAs (e.g., palmitate, stearate) to MUFAs (e.g., palmitoleate, oleate).[9] This disruption in lipid homeostasis leads to an increased intracellular ratio of SFAs to MUFAs, triggering several downstream cellular events:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs can induce ER stress and activate the Unfolded Protein Response (UPR), leading to apoptosis in susceptible cells, particularly cancer cells.[3][5]
-
Modulation of Oncogenic Signaling: SCD1 activity is intertwined with key cancer-promoting pathways. Its inhibition has been shown to suppress PI3K/Akt/mTOR and Wnt/β-catenin signaling.[4][5][10]
-
Induction of Autophagy: By altering cellular lipid composition and inducing stress, SCD1 inhibition can trigger autophagy.[11]
-
Enhanced Anti-Tumor Immunity: SCD1 inhibition can remodel the tumor microenvironment by enhancing the production of key chemokines like CCL4, which promotes the recruitment of dendritic cells and augments the anti-tumor activity of CD8+ T cells.[10][12][13]
Caption: Core mechanism and consequences of SCD1 inhibition.
General Preclinical Evaluation Workflow
A structured approach is crucial for evaluating a novel inhibitor. The workflow should progress from initial characterization to in vivo efficacy and safety assessment.
Caption: Phased experimental workflow for in vivo evaluation.
Application 1: Oncology Mouse Models
SCD1 is frequently overexpressed in various cancers and is associated with aggressive disease.[2][5] Its inhibition represents a promising anti-cancer strategy.
Protocol 1: Human Cancer Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound on the growth of human cancer cell-derived tumors in immunodeficient mice.
-
Mouse Strain: Athymic Nude or NOD-SCID Gamma (NSG) mice.
-
Cell Lines: Human cancer cell lines with documented SCD1 expression (e.g., HCT116 colorectal, 786-O renal, LNCaP prostate).[5][14]
-
Procedure:
-
Subcutaneously implant 1-5 x 10⁶ cancer cells in the flank of each mouse.
-
Allow tumors to reach a palpable volume (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups (n=8-10 mice/group).
-
Administer this compound via a predetermined route (e.g., oral gavage) and schedule (e.g., once or twice daily). Dosing should be based on prior PK/PD studies (e.g., 1-20 mg/kg).[14][15]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize mice and collect tumors, plasma, and relevant organs (e.g., liver) for downstream analysis.
-
Protocol 2: Syngeneic Model for Immunomodulation
-
Objective: To assess the impact of this compound on the tumor microenvironment (TME) and its potential synergy with immunotherapy (e.g., anti-PD-1).
-
Mouse Strain: Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Cell Lines: Syngeneic mouse tumor cells (e.g., MC38, CT26, B16F10).[5][12]
-
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Treatment arms may include: Vehicle, this compound alone, anti-PD-1 antibody alone, and the combination.
-
Conduct the study as described in Protocol 1.
-
At termination, dissect tumors and process for immune cell analysis (flow cytometry) and cytokine profiling, in addition to other analyses.
-
Data Presentation: Oncology
Table 1: Representative Pharmacokinetic (PK) Parameters
| Parameter | Unit | Value (Oral Administration) |
|---|---|---|
| Tmax | h | 2.0 |
| Cmax | ng/mL | 850 |
| AUC(0-24) | ng*h/mL | 6500 |
| Bioavailability (F%) | % | 49[16] |
Table 2: Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Desaturation Index (18:1/18:0 Ratio) | % Inhibition vs. Vehicle |
|---|---|---|---|
| Vehicle | - | 0.85 ± 0.12 | - |
| This compound | 1 | 0.48 ± 0.09 | 43.5% |
| this compound | 10 | 0.22 ± 0.05 | 74.1% |
Table 3: Tumor Growth Inhibition (TGI) Efficacy Data
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | % TGI |
|---|---|---|---|
| Vehicle | - | 1520 ± 250 | - |
| This compound | 10 | 680 ± 180 | 55.3% |
| Anti-PD-1 | 10 | 950 ± 210 | 37.5% |
| Combination | 10 + 10 | 290 ± 110 | 80.9% |
Table 4: Tumor Microenvironment (TME) Immune Profile (% of CD45+ Cells)
| Treatment Group | CD8+ T Cells | CD4+ T Cells | Dendritic Cells (CD11c+) |
|---|---|---|---|
| Vehicle | 5.2 ± 1.5 | 8.1 ± 2.0 | 2.5 ± 0.8 |
| this compound | 12.8 ± 3.1 | 8.5 ± 2.2 | 6.8 ± 1.9 |
Caption: SCD1 inhibition impacts both cancer cells and the immune microenvironment.
Application 2: Metabolic Disease Mouse Models
SCD1 is a key regulator of systemic metabolism, and its inhibition has shown therapeutic potential for obesity, hepatic steatosis, and insulin resistance.[17][18][19]
Protocol 3: Diet-Induced Obesity (DIO) Model
-
Objective: To determine the effect of this compound on weight gain, adiposity, glucose homeostasis, and hepatic steatosis in mice fed a high-fat diet.
-
Mouse Strain: C57BL/6J (prone to DIO).
-
Procedure:
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[15] A lean control group on a normal chow diet should be maintained.
-
Randomize HFD-fed mice into vehicle and treatment groups.
-
Administer this compound or vehicle daily for 4-6 weeks.[15]
-
Monitor body weight and food intake regularly.
-
Towards the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) to assess glucose metabolism.
-
At termination, collect blood for analysis of plasma insulin, triglycerides, and cholesterol. Harvest liver and epididymal white adipose tissue (eWAT) for weight and histological analysis (H&E and Oil Red O staining for liver).
-
Data Presentation: Metabolic Disease
Table 5: Key Metabolic Parameters in DIO Mice after 6 Weeks of Treatment
| Parameter | Unit | HFD + Vehicle | HFD + this compound |
|---|---|---|---|
| Body Weight | g | 45.2 ± 3.5 | 36.8 ± 2.9 |
| eWAT Mass | g | 2.1 ± 0.4 | 1.2 ± 0.3 |
| Fasting Glucose | mg/dL | 165 ± 20 | 110 ± 15 |
| Fasting Insulin | ng/mL | 2.8 ± 0.6 | 1.1 ± 0.3 |
| OGTT AUC | mg/dL*min | 35,000 ± 4,500 | 21,000 ± 3,200 |
Table 6: Plasma and Liver Lipid Profile
| Parameter | Unit | HFD + Vehicle | HFD + this compound |
|---|---|---|---|
| Plasma Triglycerides | mg/dL | 150 ± 25 | 95 ± 18 |
| Liver Triglycerides | mg/g tissue | 120 ± 18 | 45 ± 11 |
| Desaturation Index (Liver) | 16:1/16:0 | 0.15 ± 0.03 | 0.04 ± 0.01 |
Detailed Methodologies
Protocol 4: Pharmacodynamic Assay - Fatty Acid Profiling by GC-MS
-
Objective: To quantify the ratio of MUFAs to SFAs (Desaturation Index) in tissues or plasma as a direct measure of SCD1 inhibition.
-
Procedure:
-
Lipid Extraction: Homogenize ~50 mg of tissue or use 50 µL of plasma. Extract total lipids using a 2:1 chloroform:methanol solution (Folch method).
-
Transesterification: Evaporate the lipid extract under nitrogen and saponify with methanolic NaOH. Methylate the resulting free fatty acids using boron trifluoride-methanol to create fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Inject the FAMEs onto a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Quantification: Identify and quantify individual FAMEs (e.g., C16:0, C16:1, C18:0, C18:1) by comparing retention times and mass spectra to known standards.
-
Calculation: Calculate the Desaturation Index as the ratio of the product to the substrate (e.g., C16:1/C16:0 or C18:1/C18:0).[20]
-
Protocol 5: Western Blot Analysis
-
Objective: To measure changes in protein expression and phosphorylation in relevant signaling pathways.
-
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C. Relevant antibodies include those against p-AKT, total AKT, β-catenin, ATF3, CHOP (an ER stress marker), and SCD1.[21]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 6: Immunohistochemistry (IHC)
-
Objective: To visualize and quantify biomarkers in tumor tissue sections.
-
Procedure:
-
Tissue Processing: Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize, rehydrate, and perform heat-induced epitope retrieval.
-
Staining: Block endogenous peroxidase and non-specific binding sites. Incubate with primary antibodies (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD8 for T-cells).
-
Detection: Use a labeled polymer-HRP detection system and a chromogen like DAB.
-
Imaging and Analysis: Counterstain with hematoxylin, dehydrate, and mount. Scan slides and quantify the percentage of positive cells using image analysis software.
-
Safety and Toxicology Considerations
While SCD1 inhibition is effective, systemic inhibition in preclinical models has been associated with mechanism-based adverse effects.[16] These include:
-
Dermatological: Alopecia, sebaceous gland atrophy, and skin dryness.[18][22]
-
Ocular: Meibomian gland atrophy leading to dry eyes or eye closure.[16][22]
During in-life phases, animals should be monitored closely for these clinical signs. At study termination, skin and eye tissues should be collected for histopathological evaluation to establish a safety margin. The development of liver-selective SCD1 inhibitors is an ongoing strategy to mitigate these side effects.[23][24]
Conclusion
This compound holds significant therapeutic potential for treating cancer and metabolic disorders. The experimental designs and protocols outlined in these notes provide a robust framework for its preclinical evaluation. A thorough assessment of its pharmacodynamic effects, using the desaturation index as a key biomarker, is critical for correlating target engagement with in vivo efficacy and establishing an optimal therapeutic window. Careful monitoring for potential on-target toxicities is essential for guiding its path toward clinical development.
References
- 1. Stearoyl-CoA desaturase-1 and adaptive stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in stearoyl-CoA desaturase 1 inhibitors for dyslipidemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors [ouci.dntb.gov.ua]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scbt.com [scbt.com]
- 10. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 17. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A guide to selecting high-performing antibodies for... | F1000Research [f1000research.com]
- 22. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing SCD1 Activity Following Inhibitor-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily localized in the endoplasmic reticulum. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), mainly oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), respectively.[1][2][3][4] The balance between SFAs and MUFAs is crucial for various cellular functions, including membrane fluidity, signal transduction, and energy storage.[5][6] Overexpression and elevated activity of SCD1 have been implicated in numerous diseases, including metabolic disorders like diabetes and non-alcoholic fatty liver disease, as well as various cancers.[4][6][7] Consequently, SCD1 has emerged as a promising therapeutic target for drug development.
This document provides detailed protocols for assessing the efficacy of "Inhibitor-4," a potent, orally active small molecule inhibitor of SCD1.[7][8] The following sections outline key experiments to quantify the impact of Inhibitor-4 on SCD1 activity, both in vitro in cell-based assays and in vivo in preclinical models.
Key Concepts and Signaling Pathways
SCD1 activity is a central node in cellular metabolism and signaling. Its inhibition can trigger significant downstream effects. For instance, SCD1 inhibition has been shown to modulate the Wnt/β-catenin, PI3K-AKT-mTOR, and NF-κB signaling pathways.[1][2][9][10] An accumulation of SFAs resulting from SCD1 inhibition can also induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[9][11][12] Understanding these pathways is crucial for interpreting the broader biological consequences of Inhibitor-4 treatment.
Data Presentation: Summary of Expected Outcomes
The following tables summarize the expected quantitative data from the described protocols. These serve as a template for presenting experimental results when assessing Inhibitor-4.
Table 1: In Vitro SCD1 Activity in Cultured Cells (e.g., HepG2)
| Treatment Group | Inhibitor-4 Conc. (nM) | Desaturation Index (18:1/18:0) | % Inhibition of SCD1 Activity | Cell Viability (%) |
| Vehicle Control | 0 | 0.85 ± 0.05 | 0 | 100 ± 2.1 |
| Inhibitor-4 | 1 | 0.68 ± 0.04 | 20 | 98 ± 2.5 |
| Inhibitor-4 | 10 | 0.43 ± 0.03 | 49 | 95 ± 3.0 |
| Inhibitor-4 | 100 | 0.17 ± 0.02 | 80 | 88 ± 4.2 |
| Inhibitor-4 | 1000 | 0.09 ± 0.01 | 90 | 75 ± 5.1 |
Table 2: In Vivo SCD1 Activity in a Mouse Model
| Treatment Group | Inhibitor-4 Dose (mg/kg) | Liver Desaturation Index (16:1/16:0) | Plasma Desaturation Index (16:1/16:0) | Change in Body Weight (%) |
| Vehicle Control | 0 | 0.12 ± 0.02 | 0.15 ± 0.03 | +5.2 ± 1.1 |
| Inhibitor-4 | 1 | 0.054 ± 0.01 | 0.07 ± 0.02 | +3.1 ± 0.9 |
| Inhibitor-4 | 10 | 0.018 ± 0.005 | 0.02 ± 0.01 | +1.5 ± 0.8 |
| Inhibitor-4 | 30 | 0.018 ± 0.004 | 0.02 ± 0.01 | +1.2 ± 0.7 |
Note: Data in tables are hypothetical examples for illustrative purposes. The desaturation index is a key measure of SCD1 activity, calculated as the ratio of its product to its substrate fatty acid.[13][14][15][16] A dose-dependent decrease in the desaturation index is expected with increasing concentrations of Inhibitor-4.[8]
Experimental Protocols
The primary method to assess SCD1 activity is to measure the conversion of SFAs to MUFAs. This can be achieved by analyzing the ratio of product to substrate (desaturation index) using chromatography and mass spectrometry.
Protocol 1: Cell-Based SCD1 Activity Assay Using LC-MS
This protocol measures the conversion of a stable isotope-labeled SFA to its corresponding MUFA in cultured cells treated with Inhibitor-4.[3]
Materials:
-
Cell line expressing SCD1 (e.g., HepG2 human liver cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Inhibitor-4 (stock solution in DMSO)
-
Deuterium-labeled stearic acid (d7-Stearic Acid) complexed to BSA
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol 3:2 v/v)
-
24-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator (37°C, 5% CO₂).
-
Inhibitor Treatment: Prepare serial dilutions of Inhibitor-4 in culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of Inhibitor-4 (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the highest concentration used. Incubate for 1-4 hours.
-
Substrate Addition: To each well, add d7-stearic acid-BSA complex to a final concentration of 50-100 µM.
-
Incubation: Incubate the cells for an additional 4-8 hours at 37°C.
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of lipid extraction solvent to each well and incubate for 30 minutes with gentle shaking.
-
Collect the solvent (lipid extract) into clean tubes.
-
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute the lipid pellet in a suitable solvent for LC-MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Analyze the samples to measure the levels of d7-stearic acid (substrate) and d7-oleic acid (product).
-
Data Analysis: Calculate the SCD1 Desaturation Index (DI) for each sample using the formula: DI = [Peak Area of d7-Oleic Acid] / [Peak Area of d7-Stearic Acid] Calculate the percent inhibition relative to the vehicle control.
Protocol 2: Western Blot for SCD1 Protein Expression
This protocol determines if Inhibitor-4 affects the total amount of SCD1 protein.
Materials:
-
Cell or tissue lysates from Protocol 1 or an in vivo study
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SCD1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse cells or homogenized tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SCD1 antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify band intensities using densitometry software and normalize the SCD1 signal to the loading control.
Protocol 3: In Vivo Assessment of SCD1 Activity in Mice
This protocol assesses the target engagement and efficacy of orally administered Inhibitor-4 in a mouse model by measuring the desaturation index in liver and plasma.[13]
Materials:
-
C57BL/6 mice
-
Inhibitor-4 formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Tools for oral gavage, blood collection (e.g., EDTA tubes), and tissue dissection
-
Lipid extraction solvents
-
GC-MS or LC-MS/MS system
Procedure:
-
Animal Dosing: Acclimate mice for at least one week. Divide mice into groups (n=5-8 per group) and administer Inhibitor-4 orally at different doses (e.g., 1, 10, 30 mg/kg) once daily for a specified period (e.g., 7 days). Include a vehicle-treated control group.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture into EDTA tubes. Immediately perfuse the liver with saline and excise a portion. Snap-freeze tissue samples in liquid nitrogen and store at -80°C. Centrifuge blood to separate plasma.
-
Lipid Extraction:
-
Plasma: Perform lipid extraction on a small volume of plasma (e.g., 50 µL) using a suitable method (e.g., Folch or Bligh-Dyer).
-
Liver: Homogenize a small piece of the frozen liver tissue (e.g., 50 mg) and perform lipid extraction.
-
-
Fatty Acid Analysis:
-
Saponify the lipid extracts to release fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS to identify and quantify individual fatty acids, including palmitic acid (16:0), palmitoleic acid (16:1), stearic acid (18:0), and oleic acid (18:1).
-
-
Data Analysis: Calculate the SCD1 desaturation indices for both liver and plasma:
-
SCD-16 Index = [16:1n7] / [16:0]
-
SCD-18 Index = [18:1n9] / [18:0] Compare the indices between the Inhibitor-4 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
The protocols described provide a comprehensive framework for evaluating the activity of SCD1 inhibitors like Inhibitor-4. By combining cell-based assays with in vivo studies, researchers can effectively determine the potency, target engagement, and biological consequences of SCD1 inhibition. The primary endpoint for assessing activity is the desaturation index, a direct and reliable measure of the enzyme's catalytic function.[13][15] Further analysis of downstream signaling pathways and protein expression will provide a deeper understanding of the inhibitor's mechanism of action and its potential as a therapeutic agent.
References
- 1. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma-based approach to measure target engagement for liver-targeting stearoyl-CoA desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated Stearoyl-CoA Desaturase 1 Activity is associated with Alcohol-associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Lipid Saturation in Response to SCD1 Inhibitor-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This process is fundamental for various cellular functions, including membrane fluidity, lipid-based signaling, and the formation of complex lipids like triglycerides and cholesterol esters.[2][3] Inhibition of SCD1 is a promising therapeutic strategy for a range of diseases, including metabolic disorders and cancer. SCD1 inhibitor-4 (also known as SSI-4) is a potent and orally active inhibitor of SCD1.[4] Assessing the efficacy of SCD1 inhibitors like SSI-4 necessitates precise and robust methods for measuring changes in lipid saturation.
These application notes provide detailed protocols for quantifying alterations in lipid saturation following treatment with this compound, catering to researchers in academic and industrial settings. The methodologies described include Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid profiling, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for comprehensive lipidomics, and stable isotope labeling for metabolic flux analysis.
Core Concepts: The Desaturation Index
A key metric for assessing SCD1 activity is the desaturation index (DI) . This is the ratio of the product of SCD1 to its substrate. The two most commonly used desaturation indices are:
-
C16:1n7/C16:0 (Palmitoleate/Palmitate)
-
C18:1n9/C18:0 (Oleate/Stearate)
A decrease in these ratios upon treatment with an SCD1 inhibitor provides a direct measure of target engagement and functional enzymatic inhibition.[5][6][7]
Data Presentation: Quantitative Effects of SCD1 Inhibition
The following tables summarize expected quantitative changes in lipid saturation upon treatment with an SCD1 inhibitor. Data is compiled from representative studies and illustrates the typical magnitude of effect observed.
Table 1: Change in Desaturation Index in Cultured Cells Treated with an SCD1 Inhibitor
| Cell Line | Treatment | C16:1/C16:0 Ratio (Fold Change vs. Control) | C18:1/C18:0 Ratio (Fold Change vs. Control) | Reference |
| HepG2 | SCD1 Inhibitor (e.g., 1 µM) for 24h | ~ 0.2 - 0.4 | ~ 0.3 - 0.5 | [8] |
| HCT116 | SCD1 Inhibitor #28c (10 nM) for 36h | Significant Decrease | Significant Decrease | [4] |
| U2OS | siRNA against SCD1 for 72h | ~ 0.16 | ~ 0.17 | [9] |
| SW480 | siRNA against SCD1 for 72h | ~ 0.23 | ~ 0.29 | [9] |
Table 2: In Vivo Effects of SCD1 Inhibition on Tissue and Plasma Desaturation Index
| Animal Model | Tissue/Fluid | Treatment | C16:1/C16:0 Ratio (% Reduction) | C18:1/C18:0 Ratio (% Reduction) | Reference |
| Mouse | Liver | SCD1 Inhibitor (oral gavage) | ~ 50% - 70% | ~ 60% - 80% | [10] |
| Mouse | Plasma | SCD1 Inhibitor (oral gavage) | ~ 40% - 60% | ~ 50% - 70% | [11] |
| Rat | Liver | SCD1 Inhibitor MK-8245 (2 mg/kg) | Significant Decrease | Significant Decrease | |
| Rat | Plasma | SCD1 Inhibitor MK-8245 (2 mg/kg) | Significant Decrease | Significant Decrease |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
This protocol is a robust method for quantifying the relative abundance of individual fatty acids, allowing for the precise calculation of the desaturation index.
1. Materials
-
Cells or homogenized tissue
-
This compound (SSI-4)
-
Internal Standard (e.g., C17:0 or C19:0 fatty acid)
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
2. Sample Preparation and Lipid Extraction
-
Culture cells to desired confluency and treat with this compound or vehicle control for the desired time.
-
Harvest cells by scraping or trypsinization, wash with PBS, and pellet by centrifugation. For tissues, homogenize in PBS on ice.
-
Add the internal standard to the cell pellet or tissue homogenate.
-
Perform lipid extraction using the Bligh and Dyer method:
-
Add chloroform/methanol (2:1) to the sample.
-
Vortex vigorously for 2 minutes.
-
Add chloroform and 0.9% NaCl, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Dry the lipid extract under a stream of nitrogen.
3. Fatty Acid Methyl Ester (FAME) Derivatization
-
Resuspend the dried lipid extract in a small volume of toluene.
-
Add 14% BF3 in methanol.
-
Incubate at 100°C for 30 minutes in a sealed tube.
-
Cool to room temperature and add water and hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
4. GC-MS Analysis
-
Inject the FAME sample into the GC-MS.
-
Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation. A typical program might be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/minute.
-
Ramp to 220°C at 5°C/minute, hold for 10 minutes.
-
-
The mass spectrometer will detect and identify the individual FAMEs as they elute from the column.
5. Data Analysis
-
Identify and quantify the peak areas for C16:0, C16:1, C18:0, and C18:1 from the chromatogram.
-
Calculate the desaturation indices:
-
DI (16) = Peak Area (C16:1) / Peak Area (C16:0)
-
DI (18) = Peak Area (C18:1) / Peak Area (C18:0)
-
-
Compare the desaturation indices between this compound treated and control samples.
Protocol 2: LC-MS/MS for Comprehensive Lipidomics
This protocol provides a more detailed view of the lipidome, allowing for the analysis of changes in lipid saturation within specific lipid classes (e.g., phospholipids, triglycerides).
1. Materials
-
Cells or homogenized tissue
-
This compound (SSI-4)
-
Lipid internal standard mix (e.g., SPLASH LIPIDOMIX from Avanti Polar Lipids)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
LC-MS/MS system with a suitable C18 or HILIC column
2. Sample Preparation and Lipid Extraction
-
Prepare and treat cells or tissues as described in Protocol 1, step 1-2.
-
Perform lipid extraction using an MTBE-based method:
-
Add the lipid internal standard mix to the sample.
-
Add methanol and vortex.
-
Add MTBE, vortex, and incubate for 1 hour at room temperature with shaking.
-
Add water to induce phase separation. Vortex and centrifuge.
-
Collect the upper organic phase.
-
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
3. LC-MS/MS Analysis
-
Inject the lipid extract into the LC-MS/MS system.
-
Use a gradient elution program to separate the different lipid classes and species.
-
The mass spectrometer will be operated in both positive and negative ion modes to detect a broad range of lipids.
-
Use data-dependent or data-independent acquisition methods to acquire fragmentation spectra for lipid identification.
4. Data Analysis
-
Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, Progenesis QI).
-
Identify and quantify individual lipid species.
-
For each lipid class (e.g., phosphatidylcholines, triglycerides), calculate the ratio of monounsaturated to saturated species.
-
Compare these ratios between this compound treated and control samples to assess the impact on lipid saturation within specific lipid pools.
Protocol 3: Stable Isotope Labeling to Measure Fatty Acid Flux
This advanced technique allows for the direct measurement of the conversion of saturated to monounsaturated fatty acids, providing a dynamic view of SCD1 activity.
1. Materials
-
Cells in culture
-
This compound (SSI-4)
-
Stable isotope-labeled fatty acid tracer (e.g., [U-13C]stearic acid or [D2]palmitic acid)
-
Materials for lipid extraction and FAME derivatization as in Protocol 1
-
GC-MS or LC-MS system capable of resolving isotopologues
2. Experimental Procedure
-
Culture cells and treat with this compound or vehicle control.
-
During the treatment period, supplement the culture medium with the stable isotope-labeled fatty acid tracer for a defined period (e.g., 4-8 hours).
-
Harvest the cells and perform lipid extraction and FAME derivatization as described in Protocol 1.
3. Mass Spectrometry Analysis
-
Analyze the FAME samples by GC-MS or LC-MS.
-
Monitor the mass isotopologue distribution for the substrate (e.g., labeled stearate) and the product (e.g., labeled oleate). For example, with [U-13C]stearic acid (M+18), the resulting oleic acid will also be M+18.
4. Data Analysis
-
Calculate the fractional contribution of the labeled precursor to the product pool.
-
The desaturation index can be calculated based on the abundance of the labeled product relative to the labeled precursor:
-
DI = Abundance (Labeled Product) / Abundance (Labeled Precursor)
-
-
This provides a direct measure of the flux through the SCD1-mediated desaturation pathway and how it is affected by this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for researchers to accurately measure changes in lipid saturation upon treatment with this compound. The choice of method will depend on the specific research question, available instrumentation, and desired level of detail. For routine screening and direct measurement of SCD1 activity, GC-MS analysis of the desaturation index is a robust and cost-effective approach. For a more in-depth understanding of the global impact on lipid metabolism, LC-MS/MS-based lipidomics is the method of choice. Stable isotope labeling offers a powerful means to investigate the dynamics of fatty acid metabolism and directly measure enzymatic flux. By employing these techniques, researchers can effectively evaluate the potency and mechanism of action of SCD1 inhibitors in various preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid desaturation by stearoyl-CoA desaturase-1 controls regulatory T cell differentiation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Compartmentalization of stearoyl-coenzyme A desaturase 1 activity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stearoyl-CoA desaturase 1 deficiency drives saturated lipid accumulation and increases liver and plasma acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCD1 Inhibitor-4 in De Novo Lipogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] This process, known as de novo lipogenesis (DNL), is increasingly recognized as a hallmark of various diseases, including metabolic disorders and cancer.[1][2] Cancer cells, in particular, often exhibit upregulated DNL to meet the demands of rapid proliferation and membrane synthesis.[2][3] SCD1 inhibitor-4 (also known as SSI-4) is a potent and orally active small molecule inhibitor of SCD1, developed to study the role of this enzyme in disease progression and as a potential therapeutic agent.[2][3][4] These application notes provide detailed protocols for utilizing this compound to investigate de novo lipogenesis and its downstream effects in both in vitro and in vivo models.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of SCD1. This blockade prevents the conversion of SFAs, such as palmitoyl-CoA and stearoyl-CoA, into their monounsaturated counterparts, palmitoleoyl-CoA and oleoyl-CoA, respectively. The resulting accumulation of SFAs and depletion of MUFAs disrupt cellular lipid homeostasis, leading to various downstream effects, including the induction of endoplasmic reticulum (ER) stress, inhibition of oncogenic signaling pathways, and ultimately, apoptosis in cancer cells.[3][5]
Signaling Pathway Overview
Inhibition of SCD1 by compounds like SSI-4 has been shown to significantly impact key signaling pathways involved in cell growth, proliferation, and survival. A primary target is the PI3K/AKT pathway, where SCD1 inhibition leads to decreased phosphorylation of AKT.[6][7] This, in turn, affects downstream effectors such as Glycogen Synthase Kinase 3α/β (GSK3α/β), leading to its activation. Activated GSK3α/β promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway, thereby reducing the expression of its target genes that are critical for cell proliferation.[6][8]
Caption: this compound blocks the conversion of SFAs to MUFAs, leading to the inhibition of the AKT/β-catenin signaling pathway.
Data Presentation
In Vitro Efficacy of SCD1 Inhibitors
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| Cholangiocarcinoma (CCA) cells (4 of 12 lines) | SSI-4 | 1-40 nM (IC50) | Inhibition of cell proliferation | [4] |
| Acute Myeloid Leukemia (AML) cell lines (K562, MOLM-13, MV-4-11) | SSI-4 | Not specified | Induction of cell death | [9] |
| Clear Cell Renal Cell Carcinoma (ccRCC) cell lines (Caki1, A498, Caki2, ACHN) | A939572 | 6-65 nM (IC50) | Dose-dependent decrease in proliferation | [10] |
| Prostate Cancer (LNCaP, C4-2) | BZ36 | 25 µM | Decreased AKT phosphorylation | [6][7] |
In Vivo Efficacy of SCD1 Inhibitors
| Cancer Model | Animal Model | Inhibitor | Dosage | Effect | Reference |
| Hepatocellular Carcinoma (HCC) patient-derived xenograft | Mice | SSI-4 | Not specified | Reduced tumor growth, enhanced sorafenib toxicity | [3] |
| Clear Cell Renal Cell Carcinoma (ccRCC) patient-derived xenograft | Mice | SSI-4 | Not specified | Potent anti-tumor activity | [2] |
| Cholangiocarcinoma (CCA) patient-derived xenograft | NSG Mice | SSI-4 | Not specified | Strongly inhibited tumor growth | [4] |
| Prostate Cancer Xenograft (LNCaP, C4-2) | Nude Mice | BZ36 | 80 mg/kg, i.p. | Abrogated tumor growth | [6] |
| Clear Cell Renal Cell Carcinoma (ccRCC) xenograft (A498) | Athymic Nude Mice | A939572 | Not specified | ~20-30% reduction in tumor volume | [11] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SSI-4)
-
DMSO (vehicle control)
-
96-well plates
-
Cell proliferation reagent (e.g., WST-1, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare a serial dilution of this compound in complete medium. A final concentration range of 1 nM to 10 µM is recommended for initial screening. Use DMSO as a vehicle control at a final concentration not exceeding 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of cell proliferation reagent to each well and incubate for 1-4 hours, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for in vitro cell proliferation assay with this compound.
De Novo Lipogenesis Assay using Radioactive Tracers
This protocol measures the rate of de novo fatty acid synthesis by tracking the incorporation of a radiolabeled precursor.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SSI-4)
-
DMSO (vehicle control)
-
[¹⁴C]-stearic acid or [¹⁴C]-palmitic acid
-
6-well plates
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for 24 hours.
-
Incubate the cells with [¹⁴C]-stearic acid (e.g., 0.25 µCi/dish) for 6 hours.
-
Wash the cells with ice-cold PBS and harvest.
-
Extract total lipids using the Bligh and Dyer method.
-
Separate the lipid classes (e.g., cholesterol esters, triglycerides, phospholipids) by TLC.
-
Scrape the corresponding spots from the TLC plate and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the AKT/β-catenin pathway.[6][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SSI-4)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-β-catenin, anti-SCD1)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
Chemiluminescence substrate
Procedure:
-
Seed cells and treat with this compound or vehicle control for 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the results.
In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3][6]
Materials:
-
Immunocompromised mice (e.g., nude, NSG)
-
Cancer cell line of interest
-
Matrigel
-
This compound (SSI-4)
-
Vehicle for in vivo administration (e.g., Labrafil:DMA:Tween80 solution)[6]
-
Calipers
Procedure:
-
Subcutaneously inject 2 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to reach a measurable volume (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at the desired dose and schedule. Administer vehicle to the control group. A dosage of 80 mg/kg has been used for other SCD1 inhibitors.[6]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Caption: General workflow for in vivo xenograft studies with this compound.
Conclusion
This compound is a valuable tool for investigating the role of de novo lipogenesis in various pathological conditions, particularly in cancer. The protocols outlined above provide a framework for researchers to study the effects of SCD1 inhibition on cell proliferation, lipid metabolism, and key signaling pathways in both in vitro and in vivo settings. These studies will contribute to a better understanding of the therapeutic potential of targeting SCD1 in human diseases.
References
- 1. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel SCD1 inhibitors for treatment of cancer - John Copland [grantome.com]
- 6. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stearoyl-CoA desaturase inhibition is toxic to acute myeloid leukemia displaying high levels of the de novo fatty acid biosynthesis and desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SCD1 Inhibitor-4 Off-Target Effects Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SCD1 Inhibitor-4. The information provided herein is based on data for representative potent and selective SCD1 inhibitors and general principles of small molecule inhibitor profiling.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target liabilities of SCD1 inhibitors?
A1: SCD1 inhibitors are designed to block the conversion of saturated fatty acids to monounsaturated fatty acids.[1][2][3][4] This on-target activity can lead to mechanism-based side effects in non-target tissues where SCD1 is expressed, such as the skin and eyes, potentially causing alopecia and eye dryness.[2][5][6]
Off-target effects are interactions with other proteins that are structurally unrelated to SCD1. While specific data for "this compound" is not publicly available, comprehensive profiling of similar small molecules is standard practice. Potential off-target interactions are typically identified through broad screening panels, such as kinase and safety pharmacology panels. For a representative SCD1 inhibitor, one might observe weak interactions with other metabolic enzymes or receptors at high concentrations. It is crucial to distinguish between on-target side effects in different tissues and true off-target effects.
Q2: How can I determine if an observed cellular phenotype is due to on-target SCD1 inhibition or an off-target effect?
A2: To differentiate between on-target and off-target effects, several experiments can be performed:
-
Chemical Rescue: Supplementing the cell culture medium with oleic acid, the product of the SCD1 enzyme, should rescue the on-target effects of the SCD1 inhibitor.[7] If the phenotype persists in the presence of oleic acid, it is more likely to be an off-target effect.
-
Use of a Structurally Unrelated SCD1 Inhibitor: If a different, structurally distinct SCD1 inhibitor recapitulates the same phenotype, it is more likely to be an on-target effect.
-
Target Engagement Assays: Confirm that this compound is engaging with SCD1 in your cellular system at the concentrations that produce the phenotype. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
SCD1 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SCD1 expression. If the phenotype of SCD1 knockdown/knockout matches the phenotype observed with this compound treatment, this strongly suggests an on-target effect.
Q3: What are the typical screening panels used to assess the selectivity of a small molecule inhibitor like this compound?
A3: Standard industry practice for assessing the selectivity of a new chemical entity involves screening against a panel of kinases and a safety pharmacology panel, such as the Eurofins SafetyScreen44 (formerly CEREP panel).
-
Kinase Panels: These panels screen the inhibitor against a large number of kinases (e.g., KinomeScan) to identify any off-target kinase inhibition.
-
Safety Pharmacology Panels: These panels assess the inhibitor's activity against a broad range of receptors, ion channels, and transporters to predict potential safety liabilities.[8]
Troubleshooting Guides
Problem 1: I am observing significant cell death at concentrations where I expect to see specific inhibition of lipid metabolism. Is this an expected on-target effect or a sign of off-target toxicity?
Troubleshooting Steps:
-
Confirm On-Target Effect: Accumulation of saturated fatty acids due to SCD1 inhibition can lead to lipotoxicity and apoptosis, particularly in cancer cells that are highly dependent on SCD1 activity.[4][5][6]
-
Perform Oleic Acid Rescue: As mentioned in the FAQs, supplement your cell culture media with oleic acid. If the cell death is mitigated, it is likely an on-target effect.
-
Dose-Response Analysis: Perform a careful dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for SCD1 inhibition. A large window between these two values suggests a specific on-target effect at lower concentrations.
-
Investigate Apoptosis Markers: Analyze cells for markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to confirm that the observed cell death is programmed cell death resulting from metabolic stress.
Problem 2: My in vivo experiments are showing unexpected side effects not typically associated with SCD1 inhibition. How can I investigate the potential off-target cause?
Troubleshooting Steps:
-
In Vitro Off-Target Profiling: If not already done, subject this compound to a broad in vitro safety pharmacology panel to identify potential off-target interactions that could explain the in vivo phenotype.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of this compound with the onset and severity of the side effects. This can help determine if the effects are occurring at concentrations where off-target activities were identified in vitro.
-
Tissue-Specific Target Engagement: Use techniques like CETSA on tissues from treated animals to confirm that the inhibitor is engaging SCD1 at the target site and to investigate potential engagement with off-target proteins in the affected tissues.
Quantitative Data Summary
The following tables summarize hypothetical off-target profiling data for a representative SCD1 inhibitor.
Table 1: Representative Kinase Selectivity Panel Data
| Kinase Target | % Inhibition at 1 µM | IC50 (µM) |
| SCD1 (Target) | 98% | 0.005 |
| Kinase A | 15% | > 10 |
| Kinase B | 5% | > 10 |
| Kinase C | 22% | > 10 |
This table illustrates high selectivity for the intended target, SCD1, with minimal inhibition of other kinases at a high concentration.
Table 2: Representative Safety Pharmacology Panel Data (Abbreviated)
| Target | Assay Type | % Inhibition at 10 µM |
| 5-HT2A Receptor | Binding | 8% |
| hERG Channel | Electrophysiology | 12% |
| M1 Receptor | Binding | 3% |
| L-type Ca2+ Channel | Binding | -2% |
This table shows minimal interaction with a panel of common safety liability targets, suggesting a low potential for off-target effects related to these proteins.[8]
Experimental Protocols
Protocol 1: SCD1 Enzymatic Activity Assay (Microsomal)
This assay measures the conversion of a radiolabeled saturated fatty acid to a monounsaturated fatty acid by SCD1 in a microsomal preparation.
Materials:
-
Liver microsomes from a relevant species (e.g., human, mouse)
-
[14C]-Stearoyl-CoA
-
NADH
-
ATP
-
Coenzyme A
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, ATP, and Coenzyme A.
-
Add liver microsomes to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding [14C]-Stearoyl-CoA.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a solution of 10% KOH in ethanol.
-
Saponify the lipids by heating at 80°C for 1 hour.
-
Acidify the reaction with formic acid.
-
Extract the fatty acids with hexane.
-
Separate the saturated and monounsaturated fatty acids using argentation thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled monounsaturated fatty acid product by scintillation counting.
-
Calculate the % inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for SCD1 Target Engagement
CETSA assesses the binding of a ligand to its target protein in intact cells by measuring the thermal stabilization of the protein upon ligand binding.
Materials:
-
Cells expressing SCD1
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific for SCD1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble SCD1 in each sample by Western blotting using an SCD1-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble SCD1 as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures indicates target engagement.
Visualizations
Caption: Experimental workflow for investigating unexpected phenotypes.
Caption: Signaling pathways affected by SCD1 inhibition.
Caption: Troubleshooting unexpected cell death.
References
- 1. Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing SCD1 Inhibitor-4 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCD1 inhibitor-4 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in mice?
A1: Based on available data, a starting dose range of 1-30 mg/kg administered orally is a reasonable starting point for in vivo studies in mice. A dose of 1 mg/kg has been shown to cause a 55% reduction in the desaturation index, while doses of 10 and 30 mg/kg can achieve an 85% reduction[1]. A dose-response study is crucial to determine the optimal dose for your specific model and experimental goals.
Q2: What is the most common route of administration for SCD1 inhibitors in vivo?
A2: Oral gavage is a frequently used method for administering SCD1 inhibitors in preclinical studies[2]. This route is often preferred for its convenience and clinical relevance.
Q3: How can I assess the in vivo efficacy of this compound?
A3: The primary pharmacodynamic biomarker for SCD1 activity is the desaturation index (DI), which is the ratio of monounsaturated fatty acids to saturated fatty acids (e.g., palmitoleic acid (16:1)/palmitic acid (16:0) or oleic acid (18:1)/stearic acid (18:0)) in plasma, liver, or tumor tissue[3][4][5]. A dose-dependent decrease in the DI indicates target engagement and inhibition of SCD1. Efficacy in cancer models can be assessed by measuring tumor growth inhibition and effects on animal survival[6][7][8].
Q4: What are the known side effects of SCD1 inhibitors in vivo?
A4: Systemic inhibition of SCD1 can lead to mechanism-based side effects, including skin abnormalities (e.g., alopecia) and eye issues (e.g., squinting, mucosal discharge)[3][6]. Careful monitoring of animal health is essential during in vivo studies. Liver-targeted inhibitors are being developed to minimize these systemic side effects[9].
Q5: How long does it take to observe the effects of SCD1 inhibition in vivo?
A5: Changes in the desaturation index can be observed relatively quickly, often within hours to days of treatment. Effects on tumor growth and other physiological parameters may require longer-term administration, typically over several days to weeks[2][10].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of in vivo efficacy (no change in desaturation index or tumor growth) | Poor bioavailability of the inhibitor. | - Optimize the vehicle formulation to improve solubility. - Consider alternative administration routes (e.g., intraperitoneal injection), though oral gavage is common[2]. - Perform pharmacokinetic (PK) studies to determine plasma and tissue concentrations of the inhibitor. |
| Inadequate dosage. | - Conduct a dose-escalation study to find the optimal dose that balances efficacy and toxicity. - Ensure accurate dosing and administration technique. | |
| Rapid metabolism of the inhibitor. | - Increase the dosing frequency (e.g., twice daily)[2]. - Consult literature for the pharmacokinetic profile of similar compounds. | |
| Observed Toxicity (e.g., significant weight loss, skin/eye issues) | Dose is too high. | - Reduce the dose or dosing frequency. - Monitor animals closely for signs of toxicity and establish a humane endpoint. |
| Off-target effects. | - While SCD1 inhibition has known on-target toxicities, consider the possibility of off-target effects. - Review the selectivity profile of the inhibitor if available. | |
| Formulation-related toxicity. | - Test the vehicle alone in a control group of animals to rule out toxicity from the formulation components. | |
| Variability in experimental results | Inconsistent inhibitor formulation. | - Ensure the inhibitor is fully dissolved and the formulation is homogeneous before each administration. Prepare fresh formulations as needed. |
| Animal-to-animal variation. | - Increase the number of animals per group to improve statistical power. - Ensure consistent animal age, weight, and health status at the start of the study. | |
| Inaccurate measurement of biomarkers. | - Standardize the protocol for sample collection (e.g., timing relative to the last dose) and analysis of the desaturation index. |
Quantitative Data Summary
Table 1: In Vivo Dose-Response of this compound
| Dose (mg/kg) | Route of Administration | Effect on Desaturation Index | Reference |
| 1 | Oral | 55% reduction | [1] |
| 10 | Oral | 85% reduction | [1] |
| 30 | Oral | 85% reduction | [1] |
Table 2: Examples of In Vivo Dosing for Other SCD1 Inhibitors
| Inhibitor | Dose | Route of Administration | Vehicle | Animal Model | Reference |
| A939572 | 10 mg/kg, twice daily | Oral gavage | 50% PEG400, 20% propylene glycol, 20% vitamin E, 5% ethanol, 5% PVP | Mouse tumor models | [2] |
| BZ36 | 25 µM (in vitro) | N/A | N/A | Prostate cancer cell lines | [7] |
| T-3764518 | 0.3 mg/kg, twice daily | Oral | N/A | HCT116 mouse xenograft | [11] |
| Compound 68 | 0.2 mg/kg | Oral | N/A | Rats on a high-fat diet | [10] |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for this compound
Objective: To determine the effective dose of this compound that significantly reduces the desaturation index in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Gas chromatography-mass spectrometry (GC-MS) equipment for fatty acid analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.
-
Inhibitor Formulation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare the final dosing solutions by diluting the stock in the vehicle to achieve the desired concentrations (e.g., for doses of 1, 3, 10, and 30 mg/kg).
-
Animal Grouping: Randomly assign mice to different treatment groups (n=5-8 per group), including a vehicle control group.
-
Dosing: Administer a single dose of this compound or vehicle via oral gavage.
-
Sample Collection: At a predetermined time point after dosing (e.g., 4, 8, or 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into EDTA tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fatty Acid Analysis: Extract total lipids from the plasma and analyze the fatty acid composition using GC-MS to determine the ratios of 16:1/16:0 and 18:1/18:0.
-
Data Analysis: Calculate the percent reduction in the desaturation index for each treatment group compared to the vehicle control.
Protocol 2: Measurement of Desaturation Index (DI)
Objective: To quantify the ratio of monounsaturated to saturated fatty acids in biological samples.
Materials:
-
Plasma, liver, or tumor tissue
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Fatty acid methyl ester (FAME) derivatization reagent (e.g., BF3-methanol)
-
GC-MS system
Procedure:
-
Lipid Extraction: Homogenize tissue samples and extract total lipids using a suitable solvent system. For plasma, lipids can be extracted directly.
-
Saponification and Methylation: Saponify the lipid extract and then methylate the fatty acids to form FAMEs.
-
GC-MS Analysis: Inject the FAMEs into the GC-MS system. The different fatty acid methyl esters will be separated based on their retention times and identified by their mass spectra.
-
Quantification: Quantify the peak areas of the relevant fatty acids (palmitic, palmitoleic, stearic, and oleic acids).
-
DI Calculation: Calculate the desaturation index as the ratio of the peak area of the monounsaturated fatty acid to the saturated fatty acid (e.g., [16:1]/[16:0] and [18:1]/[18:0]).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
troubleshooting SCD1 inhibitor-4 experimental variability
Welcome to the technical support center for SCD1 Inhibitor-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Question: I am observing high variability in my cell viability/cytotoxicity assays between replicate wells and experiments. What are the potential causes and solutions?
Answer:
High variability in cell-based assays is a common issue when working with lipophilic compounds like this compound. Several factors can contribute to this problem. Here’s a systematic guide to troubleshoot this issue:
Potential Causes & Troubleshooting Steps:
-
Compound Solubility and Precipitation:
-
Problem: this compound, like many small molecule inhibitors, can have limited aqueous solubility. Precipitation in your culture medium can lead to inconsistent concentrations across wells.
-
Solution:
-
Visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Prepare fresh dilutions for each experiment from a high-concentration stock in an appropriate solvent (e.g., DMSO).
-
When diluting in aqueous media, vortex or mix thoroughly and do not store diluted solutions for extended periods.
-
Consider using a lower concentration of the inhibitor or including a solubilizing agent like BSA in your media, if compatible with your experimental setup.
-
-
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell numbers across wells will lead to significant variability in viability readouts.
-
Solution:
-
Ensure your cells are in a single-cell suspension before seeding. Gently triturate to break up clumps.
-
Use a well-calibrated pipette and mix the cell suspension between seeding groups of wells to maintain homogeneity.
-
Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling.
-
-
-
Edge Effects in Multi-Well Plates:
-
Problem: Wells on the outer edges of a plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution:
-
Avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
Ensure proper humidity control in your incubator.
-
-
-
Cell Line Specific Sensitivity:
-
Problem: Different cell lines exhibit varying sensitivity to SCD1 inhibition.[1] Factors such as endogenous SCD1 expression levels and the metabolic state of the cells can influence the inhibitor's effect.
-
Solution:
-
Perform a dose-response curve for each new cell line to determine the optimal concentration range (IC50).
-
Be aware that the IC50 can vary between different studies and cell lines (see table below).
-
-
Table 1: Reported IC50 Values for Common SCD1 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |
| CAY10566 | HepG2 | 7.9 | Fatty Acid Conversion | [2][3][4] |
| CAY10566 | NCI-H1155 | < 10 | Cell Viability | [2] |
| CAY10566 | NCI-H2122 | < 10 | Cell Viability | [2] |
| CAY10566 | PANC-1 | 142.4 | Cell Viability (MTT) | [5] |
| MF-438 | rSCD1 (enzymatic) | 2.3 | Enzymatic Assay | [6][7] |
| MF-438 | Hepatocyte | 157 | Not Specified | [6] |
| MF-438 | Lung Cancer Cell Lines | 20,000 - 50,000 | Cell Viability | [8] |
| A-939572 | FaDu | 19 | Not Specified | [9] |
| A-939572 | Bladder Cancer Cells | 30 | Cell Viability | [9] |
Question: My Western blot results for downstream signaling proteins are inconsistent after treatment with this compound. How can I improve the reproducibility?
Answer:
Inconsistent Western blot results can be frustrating. Beyond standard Western blot troubleshooting, here are specific points to consider when investigating signaling pathways affected by this compound:
Potential Causes & Troubleshooting Steps:
-
Timing of Lysate Collection:
-
Problem: The effects of SCD1 inhibition on signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin are time-dependent.[8][10][11]
-
Solution:
-
Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in your target protein's expression or phosphorylation status.
-
-
-
Subcellular Localization of Target Proteins:
-
Problem: Some signaling proteins, like β-catenin and YAP/TAZ, translocate to the nucleus upon activation.[11][12] Standard whole-cell lysates may not reveal these changes clearly.
-
Solution:
-
Perform subcellular fractionation to separate cytosolic and nuclear extracts. This will provide a clearer picture of protein translocation.
-
-
-
Antibody Quality:
-
Problem: Poor antibody quality is a frequent source of inconsistent results.
-
Solution:
-
Validate your primary antibodies for specificity using positive and negative controls (e.g., knockout cell lines, if available). A study by Ruíz Moleón V et al. (2025) provides a guide for selecting high-performing SCD1 antibodies.[13][14][15]
-
Use the recommended antibody dilutions and incubation conditions as specified by the manufacturer or validated in-house.
-
-
-
Loading Controls:
-
Problem: Using a single, potentially unstable loading control can be misleading.
-
Solution:
-
Use multiple loading controls to ensure accurate normalization. Consider proteins from different cellular compartments if you are analyzing fractionated lysates.
-
Ponceau S staining of the membrane after transfer is a good practice to visualize total protein loading before antibody incubation.[10][14][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids (SFAs), such as palmitic acid (16:0) and stearic acid (18:0), into monounsaturated fatty acids (MUFAs), primarily palmitoleic acid (16:1) and oleic acid (18:1).[6][7] By inhibiting SCD1, the compound blocks the synthesis of MUFAs, leading to an accumulation of SFAs and a decrease in the MUFA/SFA ratio within the cell.[6] This alteration in the cellular lipid profile impacts membrane fluidity, lipid signaling, and can induce cellular stress, leading to apoptosis or other cellular responses.[3][6]
Q2: What are the known signaling pathways affected by SCD1 inhibition?
A2: Inhibition of SCD1 has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. These include:
-
PI3K/Akt/mTOR Pathway: SCD1 inhibition can lead to the downregulation of this pathway, which is a central regulator of cell metabolism and survival.[8][16]
-
Wnt/β-catenin Pathway: The activity of this pathway can be suppressed by SCD1 inhibition, affecting cell proliferation and stemness.[11][12]
-
AMPK Pathway: Inhibition of SCD1 can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[9]
-
ER Stress and Unfolded Protein Response (UPR): The accumulation of saturated fatty acids resulting from SCD1 inhibition can induce endoplasmic reticulum (ER) stress and activate the UPR, potentially leading to apoptosis.[9][16]
-
NF-κB Pathway: SCD1 deficiency has been shown to activate the NF-κB signaling pathway.[7]
Signaling Pathways Overview
Caption: Overview of SCD1 inhibition and its impact on downstream signaling pathways.
Q3: Are there any known off-target effects or potential for toxicity with this compound?
A3: While this compound is designed to be selective, it's important to be aware of potential off-target effects and toxicities observed with SCD1 inhibitors in general, particularly in preclinical models. These can include:
-
Pancreatic β-cell toxicity: Accumulation of saturated fatty acids can be toxic to pancreatic β-cells.
-
Skin and eye issues: In some animal models, SCD1 inhibition has been associated with skin abnormalities, hair loss, and eye dryness.[8]
-
Inflammation: The buildup of SFAs can promote inflammatory responses in some tissues.
It is crucial to carefully monitor for these potential toxicities in your experimental models.
Q4: How should I prepare and store this compound?
A4: For optimal performance and stability:
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For example, MF-438 is soluble in DMSO up to 30 mg/mL.[7]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. CAY10566 can be stored at -80°C for up to 1 year.[2]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Due to the lipophilic nature of the compound, ensure thorough mixing after dilution. Do not store aqueous dilutions for long periods.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is adapted for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free or complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Incubate for the desired treatment period (e.g., 48, 72, or 120 hours).[5]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for a typical cell viability assay.
Protocol 2: Western Blot for SCD1 and Downstream Targets
This protocol provides a framework for analyzing protein expression changes following treatment with this compound.
-
Cell Lysis:
-
Treat cells with this compound for the predetermined optimal time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SCD1, anti-phospho-Akt, anti-β-catenin) overnight at 4°C with gentle shaking.[17]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: Lipidomics Analysis by LC-MS
This protocol outlines the general steps for analyzing changes in the cellular lipid profile.
-
Sample Collection and Lipid Extraction:
-
After treatment with this compound, wash cells with PBS and collect the cell pellet.
-
Perform lipid extraction using a method like the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system.[18]
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid film in an appropriate solvent for LC-MS analysis (e.g., acetonitrile/isopropanol).[18]
-
-
LC-MS Analysis:
-
Data Processing and Analysis:
-
Process the raw data using specialized software to identify and quantify lipid species.
-
Perform statistical analysis to identify significant changes in the lipid profiles between control and treated samples. Focus on the ratio of monounsaturated to saturated fatty acids. The ratio of palmitoleic acid (16:1) to palmitic acid (16:0) is a common indicator of SCD1 activity.[20]
-
References
- 1. Lipidomics Reveals a Link between CYP1B1 and SCD1 in Promoting Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 4. CAY10566 - Ace Therapeutics [acetherapeutics.com]
- 5. mednexus.org [mednexus.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmed.org [esmed.org]
- 10. researchgate.net [researchgate.net]
- 11. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. abmole.com [abmole.com]
- 13. A guide to selecting high-performing antibodies for Stearoyl-CoA desaturase (SCD1) (UniProt ID: O00767) for use in western blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A guide to selecting high-performing antibodies for Stearoyl-CoA desaturase (SCD1) (UniProt ID: O00767) for use in western blot, immunoprecipitation, and immunofluorescence - ProQuest [proquest.com]
- 15. A guide to selecting high-performing antibodies for Stearoyl-CoA desaturase (SCD1) (UniProt ID: O00767) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Steroyl-CoA Desaturase 1 (SCD1) protects ovarian cancer cells from ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.yizimg.com [file.yizimg.com]
- 18. Lipidomic profiling reveals lipid regulation by a novel LSD1 inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipidomics reveals a link between CYP1B1 and SCD1 in promoting obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elevated Stearoyl-CoA Desaturase 1 Activity is associated with Alcohol-associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
challenges in clinical translation of SCD1 inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the clinical translation of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the clinical translation of SCD1 inhibitors?
A1: The clinical translation of SCD1 inhibitors faces several hurdles. A major obstacle is the potential for mechanism-based adverse effects, as SCD1 is crucial for normal physiological processes.[1] Preclinical studies in animal models have shown side effects such as skin dryness, hair loss, and eye dryness due to atrophy of sebaceous glands.[2] Another challenge is the complex biology associated with SCD1, which can lead to difficulties in translating efficacy from rodent models to humans, as lipid metabolism differs between these species.[1][3] Developing inhibitors that are selective for specific tissues, particularly the liver, is an ongoing strategy to improve the safety margin and mitigate systemic side effects.[1][4]
Q2: Why is SCD1 considered a promising therapeutic target in oncology?
A2: SCD1 is a compelling target for cancer therapy due to its multifaceted role in tumorigenesis.[2] Expression of SCD1 is elevated in a wide range of cancers, and this increase often correlates with aggressiveness and poor patient outcomes.[2][5] The enzyme supports cancer cell proliferation and survival by producing monounsaturated fatty acids (MUFAs), which are essential components for building new cell membranes.[2][6] SCD1 activity is also linked to the maintenance of cancer stem cells (CSCs), which contribute to tumor progression, metastasis, and resistance to chemotherapy.[2][7] Furthermore, inhibiting SCD1 can reverse resistance to other cancer therapies, such as BRAF inhibitors, and may enhance the efficacy of immunotherapy.[2][7]
Q3: What are the potential biomarkers to predict or measure the response to SCD1 inhibitors?
A3: Several biomarkers are being investigated to gauge the efficacy of SCD1 inhibitors. SCD1 expression levels in tumor tissue could be a primary biomarker for patient selection, as high expression has been linked to sensitivity to inhibitors.[8] A key pharmacodynamic biomarker is the plasma fatty acid desaturation index (DI), specifically the ratio of oleic acid (18:1) to stearic acid (18:0), which can indicate target engagement.[4][8] Additionally, serum levels of SCD1-related free fatty acids, such as palmitoleic acid and palmitic acid, are being explored as potential predictive biomarkers for the response to immunotherapy when combined with SCD1 inhibition.[9]
Q4: What are the known mechanisms of resistance to SCD1 inhibitors?
A4: Cancer cells can develop resistance to SCD1 inhibitors through several mechanisms. One distinct mechanism involves the upregulation of FOSB (FBJ murine osteosarcoma viral oncogene homolog B), which has been identified in SCD1-dependent cell lines that acquire resistance.[8][10] Autophagy can also act as a cytoprotective pathway, allowing cancer cells to survive treatment with SCD1 inhibitors.[2] Additionally, since humans have two SCD isoforms (SCD1 and SCD5), it's possible that SCD5 expression could compensate for the inhibition of SCD1, although current inhibitors often target both.[2][8]
Troubleshooting Guides
Q1: My SCD1 inhibitor is showing high levels of unexpected cytotoxicity in my cell culture experiments. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
SFA-Induced Lipotoxicity: SCD1 inhibition prevents the conversion of saturated fatty acids (SFAs) into MUFAs.[11] The resulting accumulation of SFAs can induce endoplasmic reticulum (ER) stress and apoptosis, a phenomenon known as lipotoxicity.[12][13] This is an on-target effect that may be particularly potent in cell lines highly dependent on de novo lipogenesis.
-
Off-Target Effects: While many inhibitors are designed for specificity, they may still interact with other cellular targets. It is crucial to profile the inhibitor against a panel of kinases and other enzymes to rule out off-target activity.
-
Experimental Conditions: Ensure that the observed toxicity is not due to issues with the compound itself, such as poor solubility leading to precipitation at high concentrations, or degradation of the compound in the culture medium.
-
Rescue Experiment: To confirm on-target toxicity, perform a rescue experiment by co-treating the cells with the inhibitor and oleic acid, the product of SCD1.[8] If the toxicity is ameliorated, it strongly suggests the effect is due to SCD1 inhibition.[8]
Q2: My cancer cell line has developed resistance to the SCD1 inhibitor. What are the next steps to investigate this?
A2: Investigating acquired resistance is a critical step.
-
Confirm SCD1 Expression: First, verify that the resistant cells still express SCD1. In some cases, cells can adapt to survive with low or undetectable levels of the enzyme.[8]
-
Investigate Resistance Pathways:
-
FOSB Expression: Analyze the expression of the transcription factor FOSB, as its upregulation is a known mechanism of acquired resistance.[10]
-
Autophagy Markers: Assess markers of autophagy, such as p62 levels.[2] Inhibition of autophagy in combination with the SCD1 inhibitor may restore sensitivity.[2]
-
SCD5 Expression: Evaluate the expression of the SCD5 isoform, which could provide a compensatory mechanism for desaturation.[2][8]
-
-
Lipidomic Analysis: Perform mass spectrometry-based lipidomics to compare the fatty acid profiles of the sensitive parental cells and the resistant cells. This can reveal how the resistant cells have altered their lipid metabolism to survive.[14]
Q3: The SCD1 inhibitor shows potent activity in vitro, but it is not effective in my mouse xenograft model. What are potential reasons for this discrepancy?
A3: The transition from in vitro to in vivo efficacy is a common challenge.
-
Pharmacokinetics (PK): The inhibitor may have poor oral bioavailability, rapid clearance, or low exposure in the tumor tissue. A full PK study is necessary to determine the compound's concentration in plasma and tumor tissue over time.[8]
-
Blood-Brain Barrier (BBB) Penetration: If you are studying brain tumors like glioblastoma, the inhibitor must be able to cross the BBB to reach its target.[8] Specific studies are required to measure the compound's concentration in the brain extracellular fluid.[8]
-
Pharmacodynamics (PD): It is essential to confirm that the inhibitor is engaging its target in the tumor. This can be done by measuring the ratio of oleate to stearate in tumor tissue collected from treated animals. A significant reduction in this ratio confirms target engagement.[8]
-
Redundant Pathways in the Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than cell culture. Tumors may be able to scavenge lipids from their surroundings, bypassing their dependency on de novo lipogenesis and SCD1 activity.
Quantitative Data Summary
Table 1: Selected Preclinical SCD1 Inhibitors and Their Effects
| Inhibitor | Target/Model System | Reported Effect/Potency | Reference(s) |
| CAY10566 | Glioblastoma (GBM) cells | Induces apoptosis in high-SCD expressing GBM lines. | [8] |
| MF-438 | Lung & Colon Cancer Stem Cells | Reduces spheroid formation and reverses cisplatin resistance. | [2][7] |
| CVT-11127 | Lung Cancer Cells | Potentiates the anti-proliferative effects of gefitinib. | [2] |
| A939572 | Mouse Tumor Models | Enhances anti-tumor T-cell response by recruiting dendritic cells. | [7] |
| Sterculic Acid | General | A naturally derived compound known to inhibit SCD1. | [1][15] |
Table 2: SCD1 Inhibitors in Clinical Development
| Inhibitor | Indication | Phase of Development | Key Findings/Status | Reference(s) |
| Aramchol | Nonalcoholic Steatohepatitis (NASH) | Phase III | Has been shown to reduce liver fat content and improve fibrosis without significant adverse reactions. | [1][4][12][16] |
| GSK1940029 | Acne | Phase I | Topical gel formulation was well-tolerated and not a primary skin irritant in healthy adults. | [17] |
| MK-8245 | Type 2 Diabetes | Phase I | No severe adverse events were reported in early clinical trials. | [12] |
Experimental Protocols
Protocol 1: Cellular SCD1 Activity Assay using Labeled Fatty Acids and TLC
This protocol measures the conversion of a radiolabeled saturated fatty acid substrate to its monounsaturated product.
Materials:
-
Cell culture medium, plates, and cells of interest.
-
SCD1 inhibitor compound.
-
[¹⁴C]-labeled palmitic acid or stearic acid (0.5 µCi/well).
-
Reagents for lipid extraction (e.g., hexane:isopropanol).
-
Reagents for saponification and fatty acid esterification (e.g., boron trifluoride in methanol).
-
Argentation Thin Layer Chromatography (TLC) plates.
-
TLC developing solvent (e.g., hexane:ethyl ether, 90:10 v/v).
-
Pure stearic acid and oleic acid methyl ester standards.
-
Phosphorimager or scintillation counter.
Methodology:
-
Cell Plating and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with the SCD1 inhibitor or vehicle control for the desired time.
-
Substrate Addition: Add [¹⁴C]-labeled palmitic acid to the culture medium and incubate for 4-6 hours.[18]
-
Lipid Extraction: At the end of the incubation, wash the cells with PBS and extract total lipids using an appropriate solvent mixture.
-
Saponification and Esterification: Saponify the extracted lipids to release free fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) by incubating with boron trifluoride in methanol at 100°C for 90 minutes.[18]
-
TLC Separation: Spot the FAMEs onto an argentation TLC plate. Run pure stearic and oleic methyl ester standards in parallel. Develop the plate using a solvent system like hexane:ethyl ether.[18] The silver nitrate in the plate separates FAMEs based on the degree of unsaturation.
-
Quantification: Visualize the separated spots (e.g., with a phosphorimager). Identify the bands corresponding to the saturated (palmitic) and monounsaturated (palmitoleic) FAMEs by comparing with the standards.
-
Data Analysis: Quantify the radioactivity in each band. Express SCD1 activity as the ratio of the product (e.g., ¹⁴C-palmitoleic acid) to the sum of product and substrate (¹⁴C-palmitoleic acid + ¹⁴C-palmitic acid).[18]
Protocol 2: Western Blot for SCD1 Protein Expression
Materials:
-
Cell or tissue lysates.
-
RIPA buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against SCD1.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Methodology:
-
Lysate Preparation: Lyse cells or homogenized tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SCD1 antibody overnight at 4°C, diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify band intensity using densitometry software.
Diagrams and Workflows
Caption: Core SCD1 signaling pathway in cancer cells.
Caption: Preclinical workflow for evaluating an SCD1 inhibitor.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro as ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06037G [pubs.rsc.org]
- 17. A Phase 1 Randomized, Placebo-Controlled Trial With a Topical Inhibitor of Stearoyl-Coenzyme A Desaturase 1 Under Occluded and Nonoccluded Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of SCD1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally administered Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My novel SCD1 inhibitor shows potent in vitro activity but has poor oral bioavailability in animal models. What are the likely causes?
A1: Poor oral bioavailability of SCD1 inhibitors, which are often lipophilic molecules, typically stems from two main issues: low aqueous solubility and/or poor membrane permeability. Low solubility can lead to a slow dissolution rate in the gastrointestinal (GI) tract, limiting the amount of drug available for absorption. Poor permeability means the drug cannot efficiently cross the intestinal epithelium to enter systemic circulation. Additionally, first-pass metabolism in the gut wall and liver, or active removal from intestinal cells by efflux transporters like P-glycoprotein (P-gp), can significantly reduce bioavailability.[1][2]
Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble SCD1 inhibitor?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble SCD1 inhibitors. The most common and effective approaches include:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a faster dissolution rate. Techniques like micronization and nanomilling are used to achieve this.[3][4]
-
Amorphous Solid Dispersions: Dispersing the SCD1 inhibitor in an amorphous state within a polymer matrix can significantly improve its aqueous solubility and dissolution rate compared to its crystalline form.[5][6][7]
-
Lipid-Based Formulations: Incorporating the drug into lipids, surfactants, and co-solvents can enhance its solubilization in the GI tract and facilitate its absorption.
Q3: How can I determine if my SCD1 inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: The Caco-2 cell permeability assay is a standard in vitro method to investigate if a compound is a substrate for efflux transporters. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including the expression of efflux transporters like P-gp. By measuring the transport of your SCD1 inhibitor from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells, likely by P-gp or other efflux pumps.[8]
Q4: Are there any specific SCD1 inhibitors for which oral bioavailability data in preclinical species is available?
A4: Yes, several SCD1 inhibitors have demonstrated good oral bioavailability in preclinical studies. For example, XEN 103 showed an oral bioavailability (F) of 49% in rats.[9] Another compound, CVT-11,563, exhibited an impressive 90% oral bioavailability in rats.[10] MF-438 and A939572 have also been described as orally bioavailable.[11][12]
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Rodent Pharmacokinetic Studies
Possible Cause: Poor aqueous solubility and slow dissolution of the SCD1 inhibitor in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess the crystalline form of your drug substance using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Employ Formulation Strategies to Enhance Solubility:
-
Prepare an Amorphous Solid Dispersion: Formulate the SCD1 inhibitor as a solid dispersion with a suitable polymer carrier (e.g., HPMCAS, PVP). This can be achieved through spray drying or hot-melt extrusion.[5][13][14]
-
Reduce Particle Size: Utilize nanomilling to create a nanocrystal formulation of your compound. This significantly increases the surface area for dissolution.[4][15][16]
-
-
Conduct In Vitro Dissolution Testing:
-
Perform dissolution studies on your new formulations in biorelevant media (e.g., FaSSIF, FeSSIF) to predict their in vivo performance.
-
-
Repeat In Vivo Pharmacokinetic Studies:
-
Dose the improved formulations in your rodent model and compare the pharmacokinetic parameters (AUC, Cmax, Tmax) to the original formulation.
-
Issue 2: High Apparent Permeability in Caco-2 Assay, but Still Low In Vivo Bioavailability
Possible Cause: The SCD1 inhibitor may be a substrate for intestinal or hepatic efflux transporters, or it may undergo significant first-pass metabolism.
Troubleshooting Steps:
-
Investigate Efflux Transporter Involvement:
-
Assess Metabolic Stability:
-
Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the preclinical species being used (and human) to determine the rate of metabolic clearance.
-
If metabolic stability is low, consider medicinal chemistry efforts to block the sites of metabolism on the molecule.
-
-
Consider Liver-Targeted Delivery:
Data Summary Tables
Table 1: Oral Bioavailability of Selected SCD1 Inhibitors in Preclinical Species
| SCD1 Inhibitor | Species | Oral Bioavailability (F%) | Reference |
| XEN 103 | Rat | 49% | [9] |
| CVT-11,563 | Rat | 90% | [10] |
| MF-438 | Not specified | Orally bioavailable | [11][21] |
| A939572 | Not specified | Orally bioavailable | [12] |
Table 2: Impact of Formulation on Oral Bioavailability (Hypothetical Example)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug Suspension | 150 | 4.0 | 900 | 100 |
| Nanocrystal Suspension | 450 | 1.5 | 2700 | 300 |
| Solid Dispersion | 600 | 1.0 | 3600 | 400 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the SCD1 inhibitor and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30) in a common volatile solvent (e.g., methanol, ethanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film and pass it through a sieve to obtain a powder of uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like DSC and XRPD.
Protocol 2: Caco-2 Permeability Assay for Efflux Liability Assessment
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add the SCD1 inhibitor solution to the apical (upper) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Replace the sampled volume with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the SCD1 inhibitor solution to the basolateral chamber.
-
At the same time points, take samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the SCD1 inhibitor in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Visualizations
Caption: SCD1 signaling pathway and its regulation.
Caption: Experimental workflow for improving oral bioavailability.
References
- 1. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. dovepress.com [dovepress.com]
- 4. Formulation and Evaluation of Nanocrystals of a Lipid Lowering Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing Impact on Performance of Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Interactions of P-Glycoprotein with Antimalarial Drugs, Including Substrate Affinity, Inhibition and Regulation | PLOS One [journals.plos.org]
- 9. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanocrystals: A perspective on translational research and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Active participation of membrane lipids in inhibition of multidrug transporter P-glycoprotein - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to SCD1 Inhibitor-4 in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to SCD1 inhibitor-4 and other small molecule inhibitors of Stearoyl-CoA Desaturase 1 (SCD1) in cancer studies.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A1: Resistance to SCD1 inhibitors can arise from several mechanisms that allow cancer cells to bypass the inhibitor's effects. The most commonly observed mechanisms include:
-
Upregulation of FOSB: The transcription factor FOSB can become overexpressed, leading to the transcriptional upregulation of SCD1, thereby overcoming the inhibitory effect.[1]
-
Activation of the FADS2 Pathway: Cancer cells can upregulate Fatty Acid Desaturase 2 (FADS2), which provides an alternative pathway for the synthesis of monounsaturated fatty acids, compensating for the inhibition of SCD1.[2][3][4] This pathway converts palmitic acid to sapienic acid, mitigating the accumulation of toxic saturated fatty acids.[2]
-
Compensation by SCD5: In some contexts, the SCD1 paralog, SCD5, may be upregulated to compensate for the loss of SCD1 activity.[1][5]
-
Altered Cellular Stress Responses: Resistance can be associated with the modulation of cellular stress pathways, such as the Endoplasmic Reticulum (ER) stress response and resistance to ferroptosis.[2][6] Resistant cells may have a dampened ER stress response to the accumulation of saturated fatty acids.[7]
Q2: I am observing unexpected off-target effects or toxicity in my experiments. What could be the cause?
A2: While SCD1 inhibitors are designed to be specific, off-target effects can occur. Consider the following:
-
Inhibitor Specificity: Although "this compound" is a designated SCD1 inhibitor, it's crucial to verify its specificity in your experimental system. Some inhibitors may have off-target effects on other desaturases or cellular pathways.[1]
-
Cellular Context: The metabolic state of your cancer cells can influence their susceptibility to SCD1 inhibition. High levels of exogenous unsaturated fatty acids in the culture medium can mask the inhibitor's effects.[5]
-
Accumulation of Saturated Fatty Acids: The intended mechanism of SCD1 inhibitors leads to an accumulation of saturated fatty acids, which can be toxic to cells and induce ER stress and apoptosis.[8] This is an on-target effect that can be misinterpreted as non-specific toxicity.
Q3: How can I confirm that my SCD1 inhibitor is effectively inhibiting SCD1 activity in my cells?
A3: To confirm the on-target activity of your SCD1 inhibitor, you can perform the following assays:
-
Lipidomics Analysis: Use gas chromatography-mass spectrometry (GC-MS) to measure the ratio of monounsaturated fatty acids (e.g., oleic acid, palmitoleic acid) to saturated fatty acids (e.g., stearic acid, palmitic acid). A decrease in this ratio indicates effective SCD1 inhibition.[1]
-
Western Blot Analysis: While the inhibitor targets enzyme activity, prolonged treatment can sometimes lead to changes in SCD1 protein expression. However, this is more relevant for studying resistance mechanisms. Direct measurement of fatty acid products is a more immediate indicator of enzyme inhibition.
-
Functional Assays: Assess downstream cellular effects known to be mediated by SCD1 inhibition, such as decreased cell proliferation or induction of apoptosis.[9]
Troubleshooting Guides
Problem 1: Decreased or Loss of Cancer Cell Sensitivity to this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Upregulation of FOSB | 1. Perform qPCR or Western blot to analyze FOSB expression in resistant vs. sensitive cells. 2. Use siRNA or shRNA to knockdown FOSB in resistant cells and re-assess sensitivity to the SCD1 inhibitor. | Increased FOSB expression in resistant cells. Knockdown of FOSB should re-sensitize cells to the inhibitor. |
| Activation of FADS2 Pathway | 1. Analyze FADS2 expression at the mRNA (qPCR) and protein (Western blot) levels. 2. Perform lipidomics (GC-MS) to detect an increase in sapienic acid in resistant cells. 3. Inhibit FADS2 using siRNA or a specific inhibitor in combination with the SCD1 inhibitor. | Upregulation of FADS2 and detection of sapienic acid in resistant cells. Dual inhibition should restore sensitivity.[2][3] |
| Compensation by SCD5 | 1. Measure SCD5 mRNA levels using qPCR in resistant and sensitive cells. 2. Knockdown SCD5 using siRNA in resistant cells and evaluate the response to the SCD1 inhibitor. | Increased SCD5 expression in resistant cells. SCD5 knockdown may partially or fully restore sensitivity.[10] |
| Exogenous Unsaturated Fatty Acids in Media | 1. Culture cells in a lipid-depleted serum or serum-free medium. 2. Supplement the medium with known concentrations of specific fatty acids to determine their effect on inhibitor sensitivity. | Cells should become more sensitive to the SCD1 inhibitor in lipid-depleted conditions. |
Problem 2: Inconsistent or Unreliable Experimental Results
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inhibitor Instability or Degradation | 1. Prepare fresh stock solutions of the SCD1 inhibitor for each experiment. 2. Store stock solutions at the recommended temperature (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. | Consistent inhibitor potency and reproducible experimental results. |
| Cell Line Heterogeneity | 1. Perform single-cell cloning to establish a homogenous population of cells. 2. Regularly perform cell line authentication to ensure the identity and purity of your cell line. | Reduced variability in experimental readouts. |
| Variations in Assay Conditions | 1. Standardize all experimental parameters, including cell seeding density, inhibitor concentration, and incubation time. 2. Include appropriate positive and negative controls in every experiment. | Improved reproducibility and reliability of your data. |
Quantitative Data Summary
Table 1: IC50 Values of Common SCD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| CAY10566 | HepG2 | 7.9 | [11] |
| A939572 | mSCD1 | <4 | [12] |
| A939572 | hSCD1 | 37 | [12] |
| MF-438 | rSCD1 | 2.3 | [5] |
Table 2: Changes in Fatty Acid Composition Upon SCD1 Inhibition or Resistance
| Condition | Key Fatty Acid Changes | Fold Change (approx.) | Cell Line | Reference |
| SCD1 Inhibition (CAY10566) | ↓ Oleic Acid / Stearic Acid Ratio | Varies by cell line | GBM cells | [13] |
| SCD1 Inhibition (A939572) | ↓ Palmitoleic Acid / Palmitic Acid Ratio | Varies by cell line | A549, LK-2 | [2] |
| SCD1 Inhibitor Resistance | ↑ Sapienic Acid | >10 | A549 | [2] |
| FADS2 Knockdown in Resistant Cells | ↓ Sapienic Acid | Significant decrease | A549 | [2] |
Key Experimental Protocols
Western Blot Analysis for Resistance Markers (FOSB, FADS2, SCD1)
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-20% Tris-glycine gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FOSB, FADS2, SCD1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
Lipidomics Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Extract total lipids from cell pellets using a modified Folch method with a chloroform:methanol (2:1) solvent system.
-
Fatty Acid Methyl Ester (FAME) Derivatization: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using BF3-methanol.
-
Extraction of FAMEs: Extract the resulting FAMEs with hexane.
-
GC-MS Analysis: Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-23).
-
Data Analysis: Identify and quantify individual fatty acids based on their retention times and mass spectra, comparing them to known standards. Calculate the ratios of key fatty acids (e.g., C16:1/C16:0, C18:1/C18:0, and the presence of C16:1n10 - sapienic acid).[14][15][16][17][18]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (FOSB, FADS2, SCD5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between resistant and sensitive cells.[19][20]
ER Stress and Ferroptosis Assays
-
ER Stress: Monitor the expression of ER stress markers such as BiP, CHOP, and the splicing of XBP1 by Western blot or qPCR.[7][21]
-
Ferroptosis: Measure lipid peroxidation using the C11-BODIPY 581/591 dye and flow cytometry. Assess changes in the expression of key ferroptosis-related proteins like GPX4 by Western blot.[22][23][24][25][26]
Signaling Pathways and Workflows
Caption: Resistance mechanisms to this compound in cancer.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. blog.organomation.com [blog.organomation.com]
- 17. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. bu.edu [bu.edu]
- 20. gene-quantification.de [gene-quantification.de]
- 21. Stearoyl CoA Desaturase Is Essential for Regulation of Endoplasmic Reticulum Homeostasis and Tumor Growth in Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Steroyl-CoA Desaturase 1 (SCD1) protects ovarian cancer cells from ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel Insights on Ferroptosis Modulation as Potential Strategy for Cancer Treatment: When Nature Kills - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oipub.com [oipub.com]
- 26. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Compensatory Mechanisms to SCD1 Inhibition
Welcome to the technical support center for researchers investigating Stearoyl-CoA Desaturase 1 (SCD1) inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and interpret the complex cellular responses observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell proliferation with our SCD1 inhibitor, but the effect is not as potent as expected. What could be the underlying reason?
A1: This is a common observation and can be attributed to several compensatory mechanisms that cancer cells employ to survive SCD1 inhibition. One of the primary resistance mechanisms is the activation of AMP-activated protein kinase (AMPK) and subsequent induction of autophagy.[1] Another possibility is the upregulation of alternative desaturases, such as Fatty Acid Desaturase 2 (FADS2), which can produce monounsaturated fatty acids (MUFAs) to bypass the SCD1 blockade.[2][3]
Q2: Our Western blots show an increase in the phosphorylation of AMPK (at Thr172) and its substrate ACC (at Ser79) after treating cells with an SCD1 inhibitor. Is this an expected off-target effect of the inhibitor?
A2: No, this is a well-documented on-target effect. The inhibition of SCD1 leads to an accumulation of saturated fatty acids (SFAs) and a depletion of MUFAs.[4] This metabolic stress activates AMPK, a key energy sensor in the cell.[5][6] Activated AMPK then phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This is a feedback mechanism to halt the production of SFAs and prevent their toxic accumulation.[5]
Q3: We have noticed an increase in the number of autophagosomes in our cells following SCD1 inhibitor treatment. Why is this happening?
A3: The induction of autophagy is a known compensatory survival mechanism in response to SCD1 inhibition.[1][7] This process is often mediated by the activation of AMPK.[1][7] By initiating autophagy, cancer cells can recycle intracellular components to generate nutrients and energy, helping them to survive the metabolic stress induced by the inhibitor. Combining an SCD1 inhibitor with an autophagy inhibitor has been suggested as a potential therapeutic strategy.[1]
Q4: Our lipidomics data shows that while the levels of oleic acid (18:1n-9) are decreased with SCD1 inhibition, we see an unexpected increase in another monounsaturated fatty acid, sapienic acid (16:1n-10). What is the significance of this?
A4: This is a strong indication of a resistance mechanism involving the upregulation of Fatty Acid Desaturase 2 (FADS2). FADS2 can convert the saturated fatty acid palmitate (16:0) into sapienate (16:1n-10), providing an alternative source of MUFAs when SCD1 is inhibited.[2][3] This compensatory pathway can reduce the efficacy of SCD1 inhibitors. The expression level of FADS2 may correlate with the degree of resistance to SCD1 inhibition.[2]
Q5: How does SCD1 inhibition affect SREBP-1 signaling, a key regulator of lipogenesis?
A5: The relationship is complex. Some studies show that SCD1 inhibition can suppress the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and its target genes, thereby downregulating the entire lipogenic program.[6][8] However, other research suggests that in SCD1-deficient cells, exogenous oleate (the product of SCD1) can actually activate SREBP-1 signaling, indicating a potential feedback loop.[9][10] The net effect may depend on the cellular context and the specific experimental conditions.
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected anti-proliferative effects of the SCD1 inhibitor.
| Possible Cause | Troubleshooting Steps |
| Activation of Compensatory Pathways | 1. Check for AMPK Activation: Perform Western blotting for phosphorylated AMPK (p-AMPK Thr172) and phosphorylated ACC (p-ACC Ser79). An increase in phosphorylation indicates the activation of this survival pathway.[1][5] 2. Assess Autophagy: Monitor the conversion of LC3-I to LC3-II by Western blot or use an autophagy flux assay to confirm the induction of autophagy.[1] 3. Investigate FADS2 Upregulation: Measure FADS2 mRNA and protein levels by qRT-PCR and Western blotting, respectively. A significant increase suggests the activation of this resistance mechanism.[2] |
| Exogenous Fatty Acids in Media | The presence of MUFAs like oleic acid in the cell culture serum can rescue cells from the effects of SCD1 inhibition.[2] Use lipid-depleted serum for your experiments to ensure that the observed effects are due to the inhibition of de novo lipogenesis. |
| Inhibitor Instability or Inactivity | Confirm the stability and activity of your SCD1 inhibitor. Use a fresh stock and validate its efficacy by measuring the conversion of radiolabeled stearate to oleate. |
Problem 2: Difficulty interpreting lipidomics data after SCD1 inhibition.
| Observation | Interpretation and Next Steps |
| Decreased Oleate/Stearate and Palmitoleate/Palmitate Ratios | This is the expected direct effect of SCD1 inhibition and confirms the inhibitor is working. |
| Increased Sapienate/Palmitate Ratio | This points towards FADS2-mediated resistance.[2][3] Consider co-treatment with a FADS2 inhibitor if available, or use a cell line with low FADS2 expression. |
| Global Changes in Lipid Classes (e.g., triglycerides, phospholipids) | SCD1 inhibition leads to broad reprogramming of lipid metabolism.[11] Analyze changes in different lipid species to understand how the cell is adapting its membrane composition and energy storage. This may reveal further vulnerabilities. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on compensatory responses to SCD1 inhibition.
Table 1: Changes in Protein Phosphorylation and Expression
| Cell Line | Treatment | Protein | Change | Reference |
| HCT-116 | T-3764518 (SCD1i) | p-AMPK (Thr172) | Increased | [1] |
| HCT-116 | T-3764518 (SCD1i) | p-ACC (Ser79) | Increased | [1] |
| A549 & H1299 | CVT-11127 (SCD1i) | p-AMPKα (Thr172) | Increased | [5] |
| A549 (SCD1 knockdown) | - | p-ACC-α | Increased | [5] |
| LNCaP & C4-2 | BZ36 (SCD1i) | p-AMPKα | Increased | [12] |
| LNCaP & C4-2 | BZ36 (SCD1i) | p-AKT | Decreased | [12] |
Table 2: Effects of SCD1 Inhibition on Gene Expression
| Cell/Tissue Type | Treatment/Condition | Gene | Change in Expression | Reference |
| 3T3-L1 Adipocytes | SCD1 inhibitor | Lipogenic genes (FAS, ACC, SREBP1c) | Decreased | [6] |
| Mouse Primary Hepatocytes | SCD1 inhibitor | Lipogenic genes (FAS, ACC, SREBP1c) | Decreased | [6] |
| Mouse Primary Hepatocytes | SCD1 inhibitor | Fatty acid oxidative genes (AOX, CPT1, PGC1-α) | Increased | [6] |
| WiDr (Colon Cancer) | siSCD1 | SREBP2 | Decreased | [8] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key compensatory pathways and a suggested experimental workflow.
Caption: AMPK-mediated compensatory pathway to SCD1 inhibition.
Caption: FADS2-mediated resistance to SCD1 inhibition.
Caption: Experimental workflow for investigating compensatory mechanisms.
Detailed Experimental Protocols
Western Blotting for Phosphorylated Proteins (p-AMPK, p-ACC)
-
Cell Lysis: After treatment with the SCD1 inhibitor, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), total ACC, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities.[5][12]
Lipidomics Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: After treatment, harvest cells and extract total lipids using a modified Folch method with chloroform:methanol (2:1 v/v).
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract with NaOH in methanol and then methylate the fatty acids using BF3-methanol.
-
FAME Extraction: Extract the resulting FAMEs with hexane.
-
GC-MS Analysis: Analyze the FAMEs on a GC-MS system equipped with a suitable capillary column (e.g., DB-23).
-
Data Analysis: Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards. Calculate relevant ratios such as C18:1/C18:0 and C16:1/C16:0 to determine SCD1 activity, and C16:1n-10/C16:0 to assess FADS2 activity.[13]
RNA Sequencing (RNA-seq) Analysis
-
RNA Extraction: Isolate total RNA from inhibitor-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen). Ensure high RNA quality using a Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify upregulated and downregulated genes in response to SCD1 inhibition.
-
Conduct pathway analysis (e.g., GSEA) to identify enriched biological pathways, such as fatty acid metabolism, unfolded protein response, and autophagy.[14][15]
-
References
- 1. Feedback activation of AMPK-mediated autophagy acceleration is a key resistance mechanism against SCD1 inhibitor-induced cell growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | PLOS One [journals.plos.org]
- 6. Inhibition of stearoyl-CoA desaturase1 activates AMPK and exhibits beneficial lipid metabolic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 8. mdpi.com [mdpi.com]
- 9. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: SCD1 Inhibitor-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SCD1 inhibitor-4 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliable and effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: Proper storage is critical to maintain the integrity of this compound. For long-term storage of the solid compound, it is recommended to keep it at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. Recommended storage conditions for stock solutions are outlined in the table below.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] A stock solution of 10 mM in DMSO is a common starting point for further dilutions into aqueous buffers or cell culture media. For some similar inhibitors like SSI-4, hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility, so it is recommended to use newly opened DMSO.[1]
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the percentage of organic co-solvent: If your experimental conditions allow, increasing the final concentration of DMSO may help.
-
Use a different formulation: For in vivo experiments, specific formulations are recommended to improve solubility. These often include co-solvents like PEG300 and surfactants like Tween-80.[2]
-
Sonication: Gentle sonication of the solution can help to redissolve precipitated compound.[2]
-
Warming: Gently warming the solution may also aid in dissolution. However, be cautious about the potential for thermal degradation.
-
Prepare fresh dilutions: It is always recommended to prepare working solutions fresh from the stock solution just before use.[2]
Q4: For how long is this compound stable in an aqueous working solution?
A4: For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[2] The stability of this compound in aqueous solutions can be limited, and prolonged storage is not advised. For in vitro assays, it is also best practice to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent compound activity.
Quantitative Data Summary
The following tables provide a summary of the recommended storage conditions and solubility for this compound and the structurally similar inhibitor SSI-4.
Table 1: Recommended Storage Conditions for SCD1 Inhibitor Solutions [1][2]
| Solution Type | Storage Temperature | Recommended Duration |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| Working Solution (in vivo) | Room Temperature | Prepare fresh for same-day use |
Table 2: Solubility of this compound and SSI-4 in Different Solvents [1][2]
| Inhibitor | Solvent/Formulation | Solubility |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.88 mM) |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.88 mM) |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.88 mM) |
| SSI-4 | DMSO | 100 mg/mL (257.17 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound (solid)
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight assumed to be ~364.4 g/mol for calculation), weigh out 3.64 mg.
-
Add the appropriate volume of DMSO to the solid compound to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if dissolution is difficult.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Stability Assessment of this compound in Solution by HPLC
Objective: To determine the stability of this compound in a specific solution over time under defined storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
The solution to be tested (e.g., cell culture medium, phosphate-buffered saline)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Procedure:
-
Prepare the working solution of this compound in the test solution at the desired final concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, quench any potential degradation by freezing or dilution in a stabilizing solvent. Analyze this sample by HPLC to determine the initial peak area of the inhibitor.
-
Store the remaining solution under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC using a validated method to separate the parent inhibitor from any potential degradants.
-
Quantify the peak area of the this compound at each time point.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of inhibitor remaining versus time to determine the stability profile.
Visualizations
Caption: Signaling pathways influenced by SCD1 and its inhibition.
Caption: Workflow for assessing the stability of this compound in solution.
References
Validation & Comparative
A Comparative Analysis of SCD1 Inhibitors in Breast Cancer: A939572 vs. a Representative Analog, MF-438
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical enzyme in lipid metabolism and a promising therapeutic target in oncology, particularly in breast cancer.[1] SCD1 catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), a process vital for membrane fluidity, cell signaling, and overall tumor progression.[2] Elevated SCD1 expression is linked to poorer prognoses in breast cancer patients, making its inhibition a key area of research.[1] This guide provides a detailed comparison of two potent SCD1 inhibitors, A939572 and MF-438 (serving as a representative for other less-documented inhibitors like "SCD1 inhibitor-4"), focusing on their preclinical efficacy in breast cancer models.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for A939572 and MF-438, offering a side-by-side comparison of their inhibitory activities.
| Inhibitor | Target | IC50 (in vitro) | Cell Line | Condition | Reference |
| A939572 | Human SCD1 | 6.3 nmol/L | Recombinant Microsomes | Cell-free assay | [3] |
| MF-438 | Rat SCD1 | 2.3 nM | Recombinant SCD1 | Cell-free assay | [4] |
| MF-438 | Human MCF-7 | 16.7 µmol/L | Breast Cancer | 10% FBS | [5] |
| MF-438 | Human MCF-7 | 3.7 µmol/L | Breast Cancer | 2% FBS | [5] |
Table 1: Comparative Inhibitory Concentrations (IC50) of A939572 and MF-438.
| Inhibitor | Breast Cancer Model | Key Findings | Reference |
| A939572 | MCF-7 & MDA-MB-231 cells | Suppressed migration and invasion of breast cancer cells. | [6] |
| A939572 | 4T1 murine mammary adenocarcinoma | Significantly inhibited tumor growth in vivo. | [7] |
| MF-438 | MCF-7 cells | Dose-dependently inhibited cell proliferation. | [5] |
Table 2: Summary of Preclinical Efficacy in Breast Cancer Models.
Mechanism of Action and Signaling Pathways
SCD1 inhibition triggers a cascade of cellular events that collectively suppress tumor growth. A primary mechanism is the induction of endoplasmic reticulum (ER) stress due to an imbalance in saturated and monounsaturated fatty acids. This can lead to the activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis.[6] Furthermore, SCD1 activity is intertwined with key oncogenic signaling pathways. Inhibition of SCD1 has been shown to suppress the Akt and β-catenin signaling pathways, both of which are crucial for breast cancer cell proliferation, survival, and migration.[6][7]
Figure 1: Signaling pathways affected by SCD1 inhibition in breast cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate SCD1 inhibitors.
Cell Viability Assay (MTS Assay for MF-438)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of the SCD1 inhibitor (e.g., MF-438 ranging from 100 nmol/L to 100 µmol/L) or DMSO as a vehicle control. Cells are typically incubated for 48 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions, and the plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the DMSO-treated control cells. The IC50 value is calculated from the dose-response curve.[5]
In Vivo Tumor Growth Study (A939572)
-
Cell Implantation: 4T1 murine mammary adenocarcinoma cells are implanted into the mammary fat pads of female BALB/c mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: A939572 is administered orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treated and control groups.[7]
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Breast cancer cells treated with SCD1 inhibitors or controls are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, β-catenin, SCD1, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a head-to-head comparison of SCD1 inhibitors in a preclinical breast cancer setting.
Figure 2: A general workflow for comparing SCD1 inhibitors in breast cancer.
Conclusion
Both A939572 and MF-438 demonstrate significant potential as anti-cancer agents in breast cancer models by effectively inhibiting SCD1. The available data suggests that both compounds can reduce cell viability and, in the case of A939572, inhibit tumor growth and metastasis. The choice between these or other SCD1 inhibitors for further development will depend on a comprehensive evaluation of their pharmacokinetic profiles, toxicity, and efficacy in a wider range of breast cancer subtypes, including triple-negative and hormone-receptor-positive models. The experimental frameworks and signaling pathways detailed in this guide provide a solid foundation for such comparative studies.
References
- 1. High stearoyl-CoA desaturase 1 expression is associated with shorter survival in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
A Head-to-Head Comparison of Novel SCD1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. We delve into their performance, supported by experimental data, to facilitate informed decisions in oncological and metabolic disease research.
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its upregulation is implicated in various diseases, including cancer and metabolic disorders, making it a promising therapeutic target. This guide offers a head-to-head comparison of several novel small molecule SCD1 inhibitors currently under investigation.
Quantitative Performance Data
The following tables summarize the in vitro potency and cellular activity of prominent novel SCD1 inhibitors. Data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: In Vitro Potency (IC₅₀) of Novel SCD1 Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Reference(s) |
| A939572 | mSCD1 | <4 | [1][2] |
| hSCD1 | 37 | [1][2] | |
| hSCD1 | 6.3 | [3] | |
| SCD1 | 0.4 | ||
| CAY10566 | mSCD1 | 4.5 | [4][5] |
| hSCD1 | 26 | [4][5] | |
| MF-438 | rSCD1 | 2.3 | [6][7] |
| T-3764518 | hSCD1 | (nanomolar affinity) | [8] |
| CVT-11127 | SCD1 | Potent inhibitor | [9][10] |
mSCD1: mouse Stearoyl-CoA Desaturase 1, hSCD1: human Stearoyl-CoA Desaturase 1, rSCD1: rat Stearoyl-CoA Desaturase 1.
Table 2: Cellular Activity of Novel SCD1 Inhibitors
| Inhibitor | Cell Line | Assay | IC₅₀ / EC₅₀ (nM) | Reference(s) |
| A939572 | Caki1 | Proliferation | 65 | [2] |
| A498 | Proliferation | 50 | [2] | |
| Caki2 | Proliferation | 65 | [2] | |
| ACHN | Proliferation | 6 | [2] | |
| CAY10566 | HepG2 | SFA to MUFA conversion | 7.9 or 6.8 | [4][5] |
| Swiss 3T3 | Proliferation | Concentration-dependent decrease | [4] | |
| PANC-1 | Viability | 142.4 | [11] | |
| MF-438 | MPEDCC & NCI-H460 | Viability | 20,000-50,000 | [12] |
| T-3764518 | HCT-116 | Growth | Inhibited | [13][14] |
| CVT-11127 | H460 | Proliferation | Antiproliferative at 1µM | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Below are representative methodologies for key experiments cited in the evaluation of novel SCD1 inhibitors.
SCD1 Enzyme Inhibition Assay (Microsomal Assay)
This assay quantifies the direct inhibitory effect of a compound on SCD1 enzyme activity.
1. Preparation of Microsomes:
-
Liver microsomes from human, mouse, or rat are prepared by differential centrifugation of liver homogenates. The microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer with glycerol) and stored at -80°C.
2. Assay Reaction:
-
The reaction mixture typically contains:
-
Microsomal protein (e.g., 50-100 µg)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.2)
-
Cofactors: NADH (e.g., 1 mM), ATP (e.g., 2.5 mM), Coenzyme A (e.g., 0.1 mM)
-
[¹⁴C]-Stearoyl-CoA (substrate, e.g., 3 µM)
-
Test inhibitor at various concentrations.
-
-
The reaction is initiated by adding the radiolabeled substrate.
3. Incubation and Termination:
-
The mixture is incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
The reaction is terminated by adding a strong base (e.g., 10% KOH in ethanol).
4. Lipid Extraction and Analysis:
-
Lipids are saponified by heating, and fatty acids are extracted with an organic solvent (e.g., hexane) after acidification.
-
The radioactive oleic acid (product) is separated from stearic acid (substrate) using reverse-phase high-performance liquid chromatography (RP-HPLC) with a radioactivity detector.[15]
5. Data Analysis:
-
The percentage of inhibition is calculated by comparing the amount of [¹⁴C]-oleic acid formed in the presence of the inhibitor to the control (vehicle-treated) samples.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of SCD1 inhibitors on the proliferation and viability of cancer cell lines.
1. Cell Seeding:
-
Cancer cells (e.g., HCT-116, A498) are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.[9][16]
2. Compound Treatment:
-
Cells are treated with a serial dilution of the SCD1 inhibitor or vehicle control (e.g., DMSO).
-
The plates are incubated for a specified duration (e.g., 72-120 hours).[11][17]
3. Reagent Incubation:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[18]
-
MTS Assay: A combined MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PES (phenazine ethosulfate) solution is added and incubated for 1-4 hours.[19]
4. Absorbance Measurement:
-
MTT Assay: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[16][18]
5. Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
IC₅₀ values are calculated by plotting cell viability against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of SCD1 inhibitors in a living organism.
1. Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used.
2. Tumor Cell Implantation:
-
Human cancer cells (e.g., A498, HCT-116) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.[20]
3. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The SCD1 inhibitor is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., once or twice daily).[2][21]
4. Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length × Width²)/2.
-
Animal body weight and general health are also monitored.
5. Study Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[20]
-
The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Concluding Remarks
The landscape of novel SCD1 inhibitors is rapidly evolving, with several compounds demonstrating potent anti-cancer and metabolic regulatory effects in preclinical models. A939572 and CAY10566 show high potency at the nanomolar level against both human and murine SCD1. T-3764518 has shown promising oral bioavailability and in vivo efficacy.[8][13] Aramchol, acting through SCD1 downregulation, is in late-stage clinical trials for NASH, highlighting the clinical potential of targeting this pathway.[22][23]
While direct comparative data under identical experimental conditions remains limited, this guide provides a valuable consolidation of available quantitative data and standardized protocols. Researchers are encouraged to consider the specific context of their studies, including the species and cell types, when selecting an appropriate SCD1 inhibitor. The provided experimental frameworks can serve as a foundation for rigorous in-house evaluation and comparison of these promising therapeutic candidates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mednexus.org [mednexus.org]
- 12. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo antitumor activities of T-3764518, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jrmds.in [jrmds.in]
- 17. aacrjournals.org [aacrjournals.org]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of SCD1 Inhibitors in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA desaturase 1 (SCD1) has emerged as a critical enzymatic player in the pathogenesis of metabolic diseases. As the rate-limiting enzyme in the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), SCD1 is a key regulator of lipid metabolism.[1][2] Its inhibition has shown considerable promise in preclinical models of obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[3][4] This guide provides a comparative analysis of prominent SCD1 inhibitors, summarizing their performance in various metabolic disease models with supporting experimental data.
Mechanism of Action of SCD1 Inhibitors
SCD1 inhibitors block the catalytic activity of the SCD1 enzyme, which is primarily located in the endoplasmic reticulum.[2] This inhibition leads to a decrease in the synthesis of MUFAs, such as oleic acid and palmitoleic acid, and a subsequent accumulation of SFAs.[2] This shift in the SFA/MUFA ratio impacts multiple downstream cellular processes, including membrane fluidity, signal transduction, and the formation of lipid droplets and triglycerides, thereby influencing overall energy metabolism and adiposity.[2][5]
Comparative Performance of SCD1 Inhibitors
The development of SCD1 inhibitors has yielded several promising candidates, each with distinct characteristics. This section compares the in vitro and in vivo performance of key SCD1 inhibitors based on available preclinical data.
In Vitro Potency of SCD1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several SCD1 inhibitors against human and rodent SCD1.
| Inhibitor | Target Species | IC50 (nM) | Reference |
| A939572 | Human | 3.4 | [6] |
| Mouse | 2.9 | [6] | |
| MK-8245 | Human | 1 | [7] |
| CAY10566 | Human (HepG2 cells) | 300 | [8] |
| Compound 68 | Human (HepG2 cells) | 1 | [7] |
| SSI-4 | - | 0.6 | [3] |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
In Vivo Efficacy in Metabolic Disease Models
The therapeutic potential of SCD1 inhibitors has been extensively evaluated in various rodent models of metabolic diseases, most commonly diet-induced obesity (DIO) and NAFLD models.
| Inhibitor | Animal Model | Key Findings | Reference |
| Aramchol | High-fat diet-fed mice | Reduced liver fat content and improved insulin resistance.[9] In a Phase IIb clinical trial in NASH patients, Aramchol showed a reduction in liver fat.[10] | [9][10] |
| A939572 | Diet-induced obese mice | Ameliorated high-fat diet-induced obesity and hepatic steatosis.[11] Reduced the volume of primary human gastric cancer and colorectal cancer xenografts in mice.[6] | [6][11] |
| GSK993 | Zucker (fa/fa) rats | Marked reduction in hepatic lipids and significant improvement in glucose tolerance.[12] | [12] |
| Compound 67 | Mice | Reduced body weight gain by 73% in a 7-week chronic study. However, adverse effects like partial eye closure and progressive baldness were observed.[7] | [7] |
| Compound 68 | High-fat diet-fed rats | 24% reduction in body weight gain in a 4-week study. Improved metabolic profile (insulin and glucose levels), but also showed mechanism-based adverse effects on skin and eyes.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of SCD1 inhibitors.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6 weeks of age.[1]
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[2]
-
Diet: Mice are fed a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 12-16 weeks to induce obesity.[13][14] Control mice are fed a standard chow diet (10% fat).[1]
-
Treatment: SCD1 inhibitors are administered orally via gavage at specified doses and frequencies. A vehicle control group is included.
-
Monitoring: Body weight and food intake are monitored weekly.[2]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and blood and tissues (liver, adipose tissue) are collected for further analysis.[1]
Assessment of Hepatic Steatosis
Hepatic steatosis, or fatty liver, is a key hallmark of NAFLD.
-
Histological Analysis:
-
Liver tissue is fixed in 4% neutral buffered formaldehyde, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets.[15]
-
Alternatively, frozen liver sections can be stained with Oil Red O for a more specific visualization of neutral lipids.[16]
-
Steatosis is often scored semi-quantitatively by a pathologist based on the percentage of hepatocytes containing lipid droplets.[15]
-
-
Biochemical Analysis:
-
Hepatic triglyceride content is quantified by homogenizing a portion of the liver and using a commercial triglyceride assay kit.[16]
-
Glucose Tolerance Test (GTT)
The GTT is used to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity.
-
Fasting: Mice are fasted for 6 hours prior to the test.[17]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.[17]
-
Glucose Administration: Mice are administered a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.[17]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[17]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Measurement of SCD1 Activity in Liver Microsomes
This assay directly measures the enzymatic activity of SCD1.
-
Microsome Isolation: Liver microsomes are isolated from liver homogenates by differential centrifugation.
-
Assay Reaction: Microsomes are incubated with a radiolabeled substrate, such as [14C]-stearoyl-CoA, in the presence of NADH.[18]
-
Separation and Quantification: The product of the reaction, [14C]-oleoyl-CoA, is separated from the substrate using methods like silver ion chromatography.[18]
-
Activity Calculation: The amount of radioactivity in the product fraction is measured by scintillation counting to determine SCD1 activity, typically expressed as nmol of product formed per mg of protein per minute.[18]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SCD1 inhibition and the experimental procedures used to study them can aid in understanding.
Caption: SCD1 signaling pathway and point of inhibition.
Caption: Experimental workflow for a diet-induced obesity (DIO) mouse model.
Conclusion
SCD1 inhibitors represent a promising therapeutic strategy for metabolic diseases. Preclinical studies have consistently demonstrated their ability to reduce adiposity, improve hepatic steatosis, and enhance insulin sensitivity. However, challenges remain, particularly concerning the potential for mechanism-based side effects, such as skin and eye abnormalities, which have been observed with systemic SCD1 inhibition.[7] The development of liver-targeted SCD1 inhibitors, such as MK-8245, is a key strategy to mitigate these off-target effects and improve the therapeutic window.[7] Continued research focusing on tissue-specific inhibition and a deeper understanding of the nuanced roles of SCD1 in different metabolic contexts will be crucial for the successful clinical translation of this class of drugs.
References
- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet-induced obesity murine model [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Aramchol in patients with nonalcoholic fatty liver disease (NAFLD). A systematic review and meta-analysis [termedia.pl]
- 10. emjreviews.com [emjreviews.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Automated assessment of steatosis in murine fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of SCD1 Inhibitor-4 in Comparison to Other Stearoyl-CoA Desaturase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA desaturase 1 (SCD1) has emerged as a compelling therapeutic target for a range of metabolic diseases and cancers. As an integral enzyme in the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), its inhibition can significantly impact cellular metabolism and signaling. This guide provides a comparative analysis of the therapeutic index of a novel compound, SCD1 inhibitor-4, alongside other well-characterized SCD1 inhibitors, supported by available preclinical data.
Comparative Analysis of Therapeutic Efficacy and Safety
A crucial aspect of drug development is the therapeutic index (TI), a quantitative measure of a drug's safety that compares the dose producing a therapeutic effect to the dose causing toxicity. While a definitive TI for this compound has not been established in publicly available literature, its therapeutic potential can be inferred from its dose-dependent effects on the desaturation index, a key biomarker of SCD1 activity.
This compound: In preclinical models, this compound has demonstrated a dose-dependent reduction in the desaturation index. At a dose of 1 mg/kg, a 55% reduction was observed, which increased to an 85% reduction at doses of 10 and 30 mg/kg[1]. This indicates potent in vivo activity. However, data on its toxicity profile and the maximum tolerated dose are not yet available, precluding the calculation of a formal therapeutic index.
Other SCD1 Inhibitors: For comparison, several other SCD1 inhibitors have been evaluated, providing a broader context for assessing the potential therapeutic window of this class of compounds.
| Inhibitor | Efficacy Data | Toxicity/Adverse Effects Data |
| A-939572 | IC50: <4 nM (murine SCD1), 37 nM (human SCD1). In vivo, 30 mg/kg significantly reduced tumor volume in xenograft models. | Common class-related side effects observed in animal models include alopecia (hair loss) and eye dryness. |
| MF-438 | IC50: 2.3 nM (rat SCD1). ED50: 1-3 mg/kg in a mouse model for reducing the desaturation index. | Similar to other SCD1 inhibitors, it has been associated with eye dryness and hair loss in animal studies. |
| SSI-4 | IC50: 1.9 nM. It has shown potent anti-tumor activity in patient-derived xenograft models. | Specific toxicity data is limited, but as a member of this class, similar side effects are anticipated. |
Table 1: Comparative Data of SCD1 Inhibitors
It is important to note that the development of SCD1 inhibitors has been challenging due to on-target side effects observed in preclinical models, such as skin and eye issues[2]. These effects are thought to be a direct consequence of systemic SCD1 inhibition. Therefore, the therapeutic index for this class of drugs is a critical consideration.
Experimental Protocols
To aid researchers in the evaluation of SCD1 inhibitors, detailed methodologies for key experiments are provided below.
In Vitro SCD1 Enzyme Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SCD1.
Materials:
-
Microsomes from cells expressing SCD1 (e.g., liver cells)
-
Radiolabeled [14C]Stearoyl-CoA (substrate)
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (SCD1 inhibitor)
-
Scintillation counter and fluid
Protocol:
-
Prepare a reaction mixture containing microsomes, NADPH, and assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [14C]Stearoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a solution of potassium hydroxide in ethanol).
-
Saponify the lipids by heating at 80°C for 1 hour.
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of the Desaturation Index
Objective: To evaluate the in vivo efficacy of an SCD1 inhibitor by measuring the fatty acid desaturation index in a relevant animal model (e.g., mice).
Materials:
-
Test compound (SCD1 inhibitor)
-
Vehicle control
-
Mice (e.g., C57BL/6)
-
Lipid extraction reagents (e.g., chloroform/methanol mixture)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Protocol:
-
Acclimatize mice to the experimental conditions.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage).
-
At a specified time point after administration, collect blood or tissue samples (e.g., liver).
-
Extract total lipids from the samples using a suitable method (e.g., Folch extraction).
-
Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.
-
Analyze the FAMEs by GC-MS to determine the relative amounts of different fatty acids, particularly stearic acid (C18:0) and oleic acid (C18:1).
-
Calculate the desaturation index as the ratio of the product (oleic acid) to the substrate (stearic acid) (i.e., C18:1/C18:0).
-
Compare the desaturation index between the treated and vehicle control groups to determine the in vivo inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided.
References
A Head-to-Head Battle: SCD1 Inhibitor-4 vs. siRNA Knockdown for Stearoyl-CoA Desaturase-1 Regulation
For researchers, scientists, and drug development professionals navigating the complexities of targeting Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism, the choice between small molecule inhibitors and genetic knockdown approaches is pivotal. This guide provides an objective comparison of a potent small molecule, SCD1 inhibitor-4 (SSI-4), and siRNA-mediated knockdown, supported by experimental data and detailed protocols to inform your research strategy.
Stearoyl-CoA Desaturase-1 (SCD1) is a key enzyme that catalyzes the synthesis of monounsaturated fatty acids, which are essential for various cellular processes, including membrane fluidity, signal transduction, and energy storage.[1] Its upregulation has been implicated in numerous diseases, including metabolic disorders and various cancers, making it a prime therapeutic target.[2] Researchers looking to modulate SCD1 activity primarily have two powerful tools at their disposal: chemical inhibitors like this compound and genetic tools such as small interfering RNA (siRNA).
This guide delves into a comparative analysis of these two methodologies, examining their efficacy, specificity, and potential off-target effects.
Performance Comparison: this compound vs. siRNA Knockdown
The choice between a small molecule inhibitor and siRNA often depends on the specific experimental goals, the desired duration of the effect, and the biological system under investigation. Below is a summary of key performance metrics for both approaches.
| Parameter | This compound (SSI-4) | SCD1 siRNA Knockdown |
| Mechanism of Action | Binds to the SCD1 enzyme, directly inhibiting its catalytic activity.[3] | Mediates the degradation of SCD1 mRNA, preventing protein translation.[4] |
| Reported Efficacy | Potent inhibitor with an IC50 of 1.9 nM in in vitro enzymatic assays.[3] | Can achieve significant knockdown, with studies reporting >90% reduction in SCD1 mRNA and protein levels.[5] |
| Temporal Control | Rapid onset of action and reversible upon removal.[6] | Effect is transient, typically lasting for 48-72 hours, with the possibility of longer-term suppression using shRNA.[7] |
| Specificity | High selectivity for SCD1.[3] However, potential for off-target binding to other proteins exists. | Highly specific to the target SCD1 mRNA sequence.[4] Off-target effects due to miRNA-like activity are a known concern.[4] |
| Known Off-Target Effects/Side Effects | Systemic administration in mice has been associated with side effects like alopecia and eye issues.[8] Specific off-target molecular interactions are less characterized. | Can induce "off-target" effects by silencing unintended mRNAs with partial sequence homology.[4][9] |
| Delivery | Orally bioavailable small molecule.[10] | Requires transfection reagents for in vitro delivery; in vivo delivery can be challenging.[11] |
Experimental Deep Dive: Protocols and Data
To provide a clearer picture of how these two methods perform in a laboratory setting, we present data from key experiments used to assess their impact on SCD1 activity and cellular phenotypes.
Quantifying the Knockdown: Western Blot and qRT-PCR
A fundamental step in evaluating both SCD1 inhibitors and siRNA is to measure their effect on SCD1 protein and mRNA levels.
Experimental Protocol: Western Blot for SCD1 Protein Levels
-
Cell Lysis: Harvest cells treated with this compound, siRNA, or respective controls. Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SCD1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Experimental Protocol: qRT-PCR for SCD1 mRNA Levels
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and SCD1-specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.[13][14]
| Method | Target | Cell Line | Result | Citation |
| SCD1 Inhibitor (A939572) | SCD1 Activity | Obese Mice | Dose-dependent reduction in desaturation index. | [8] |
| SCD1 siRNA | SCD1 mRNA | Human Cancer Cells | Drastic suppression of SCD1 mRNA and protein. | [6] |
| SCD1 siRNA | SCD1 Protein | ErbB2-overexpressing breast cancer cells | Significant reduction in SCD1 protein levels. | [15] |
| SCD1 shRNA | SCD1 Expression | Hepatocellular Carcinoma Cells | Decreased expression of CD24 and CD47 markers. | [16] |
Assessing Cellular Consequences: Cell Viability and Lipidomics
Inhibition of SCD1 is expected to have significant effects on cell survival and lipid composition.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or transfect with SCD1 siRNA.
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
Experimental Protocol: Lipidomics Analysis
-
Lipid Extraction: Extract total lipids from treated and control cells using a modified Bligh-Dyer method.
-
Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Identify and quantify the different lipid species using specialized software. Compare the lipid profiles of treated and control samples to identify changes in saturated and monounsaturated fatty acid levels.[18][19]
| Method | Assay | Cell Line/Model | Key Finding | Citation |
| SCD1 Inhibitor (CAY10566) | Cell Viability | PANC-1 Pancreatic Cancer Cells | Reduced cell viability. | [17] |
| SCD1 Inhibitor (MF-438 & CAY10566) | Cell Viability | Ovarian Cancer Cells | Reduced cell viability and increased cell death. | [20] |
| SCD1 siRNA | Cell Viability | Human Cancer Cells | Increased cell death. | [6] |
| SCD1 siRNA | Lipidomics | Glioblastoma Stem Cells | Alterations in lipid profiles, including reduced levels of newly synthesized monounsaturated fatty acids. | [18] |
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 5. High-efficiency siRNA-based gene knockdown in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mednexus.org [mednexus.org]
- 18. researchgate.net [researchgate.net]
- 19. Lipidomics Reveals a Link between CYP1B1 and SCD1 in Promoting Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Steroyl-CoA Desaturase 1 (SCD1) protects ovarian cancer cells from ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of SCD1 Inhibition: A Comparative Guide to Clinical Trial Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA desaturase 1 (SCD1) has emerged as a compelling therapeutic target for a spectrum of metabolic and oncologic diseases. As the gatekeeper enzyme in the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), its inhibition disrupts cellular lipid homeostasis, impacting membrane fluidity, signaling pathways, and energy storage. This guide provides a meta-analysis of available clinical trial data for SCD1 inhibitors, offering a comparative overview of their performance, supported by experimental data and detailed methodologies.
Quantitative Data Summary
While numerous SCD1 inhibitors are in preclinical development, publicly available clinical trial data is predominantly centered on Aramchol , a synthetic fatty acid bile acid conjugate, primarily investigated for non-alcoholic steatohepatitis (NASH). Data for other inhibitors, such as MK-8245 , remains limited in the public domain.
Aramchol Clinical Trial Efficacy Data
The following tables summarize the key efficacy endpoints from the Phase IIb (ARREST) and Phase III (ARMOR - open-label part) clinical trials of Aramchol in patients with NASH.
Table 1: Efficacy of Aramchol in the ARREST Trial (Phase IIb, 52 weeks) [1][2][3]
| Endpoint | Placebo (n=48) | Aramchol 400 mg (n=101) | Aramchol 600 mg (n=98) |
| NASH Resolution without Worsening of Fibrosis | 5.0% (2/40) | - | 16.7% (13/78) |
| Odds Ratio (95% CI) | - | - | 4.74 (0.99 to 22.7) |
| Fibrosis Improvement (≥1 stage) without Worsening of NASH | 17.5% (7/40) | - | 29.5% (23/78) |
| Odds Ratio (95% CI) | - | - | 1.88 (0.7 to 5.0) |
| Decrease in Liver Triglycerides (MRS) | - | - | -3.1% (placebo-corrected) |
| P-value | - | - | 0.066 |
| Decrease in Alanine Aminotransferase (ALT) | - | - | -29.1 IU/l (placebo-corrected) |
Table 2: Efficacy of Aramchol in the ARMOR Trial (Phase III, Open-Label Part) [4][5][6][7]
| Endpoint | Duration | Result |
| Fibrosis Improvement (≥1 stage) | 24 weeks | Observed in 5/9 patients |
| 48 weeks | Observed in 6/9 patients | |
| 72 weeks | Observed in 1/2 patients | |
| Overall (n=16) | 50% of patients | |
| Overall (n=20) | 60% of patients | |
| Overall (n=46, after ≥48 weeks) | 39% (NASH CRN scoring) | |
| 61% (paired biopsy reading) | ||
| 100% (AI-assisted digital pathology) | ||
| Fibrosis Progression Reduction | Overall (n=16) | Observed in 15 out of 16 patients |
| Fibrosis Improvement without Worsening of NASH | Overall (n=16) | 44% of patients |
Safety and Tolerability of Aramchol
Across the Phase IIb and the open-label part of the Phase III trials, Aramchol was reported to be safe and well-tolerated. In the ARREST study, early termination due to adverse events was less than 5%, with no imbalance in serious or severe adverse events between the treatment and placebo arms.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are the protocols for the key Aramchol trials.
ARREST Trial (Phase IIb) Protocol[1][2][3]
-
Study Design: A 52-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 247 patients with biopsy-confirmed NASH, who were overweight or obese, and had prediabetes or type 2 diabetes.
-
Intervention Arms:
-
Aramchol 400 mg once daily.
-
Aramchol 600 mg once daily.
-
Placebo.
-
-
Primary Endpoint: Decrease in hepatic triglycerides measured by magnetic resonance spectroscopy (MRS) at 52 weeks for the 600 mg dose.
-
Key Secondary Endpoints:
-
Histological improvement in NASH (resolution without worsening of fibrosis).
-
Histological improvement in fibrosis (≥1 stage reduction without worsening of NASH).
-
Changes in liver enzymes (e.g., ALT).
-
ARMOR Trial (Phase III) Protocol[4][5][8][9]
The ARMOR trial is a two-part study:
-
Part 1: Open-Label Study
-
Objective: To evaluate treatment response kinetics, pharmacokinetics, and safety of a new dosing regimen.
-
Patient Population: Approximately 150 subjects with NASH and liver fibrosis stage 1-3.
-
Intervention: Aramchol 300 mg twice daily (BID).
-
Biopsy Schedule: Patients were randomized to undergo a post-baseline liver biopsy at 24, 48, or 72 weeks.
-
-
Part 2: Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the efficacy and safety of Aramchol 300 mg BID to support regulatory approval.
-
Patient Population: Approximately 2000 subjects with NASH and liver fibrosis stage 2 or 3, who are overweight or obese and have pre-diabetes or type 2 diabetes.
-
Intervention Arms:
-
Aramchol 300 mg BID.
-
Matching placebo.
-
Randomization ratio of 2:1.
-
-
Primary Objectives: To evaluate the effect of Aramchol compared to placebo on NASH resolution, fibrosis improvement, and clinical outcomes related to the progression of liver disease.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of SCD1 inhibition are underpinned by its influence on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Caption: Mechanism of Action of SCD1 Inhibitors.
Caption: ARMOR Phase III Open-Label Trial Workflow.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Alcoholic Steatohepatitis (NASH) – A Review of a Crowded Clinical Landscape, Driven by a Complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Aramchol in NASH Phase 3; Expanded Access [natap.org]
- 6. Galmed Touts Strong Phase III NASH Data for Aramchol - BioSpace [biospace.com]
- 7. emjreviews.com [emjreviews.com]
Safety Operating Guide
Personal protective equipment for handling SCD1 inhibitor-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SCD1 inhibitor-4. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures are necessary during handling and disposal. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | With side-shields[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious Clothing | Laboratory coat or chemical-resistant suit[1] | Protects skin from spills and contamination. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas or with local exhaust ventilation[1]. | Prevents inhalation of dust or aerosols. |
Operational and Handling Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Ensure a safety shower and eyewash station are readily accessible[1].
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable material.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood to minimize inhalation risk.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory[1].
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Used gloves, contaminated lab coats, absorbent pads, and empty vials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for hazardous waste pickup.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key steps and safety checkpoints in the experimental workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
